Resolvin D2 Methyl Ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-3-4-10-17-21(25)22(26)18-13-8-6-5-7-11-15-20(24)16-12-9-14-19-23(27)28-2/h4-13,15,18,20-22,24-26H,3,14,16-17,19H2,1-2H3/b7-5-,8-6+,10-4-,12-9-,15-11+,18-13+/t20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCKXANXFRGFND-CGIARSFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CCC(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Functions of Resolvin D2 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D2 (RvD2) is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] It is a member of the specialized pro-resolving mediators (SPMs) family, which play a critical role in the active resolution of inflammation.[2] Resolvin D2 Methyl Ester (RvD2-Me) is a synthetic analog of RvD2.[1][3] It functions as a more lipophilic prodrug, designed to alter its distribution and pharmacokinetic properties.[1][3] Following administration, the methyl ester moiety is cleaved by intracellular esterases, releasing the biologically active free acid, Resolvin D2, to exert its effects.[1][3] This guide details the biosynthesis, mechanism of action, and core functions of RvD2, the active form of its methyl ester prodrug.
Biosynthesis of Resolvin D2
RvD2 is biosynthesized from DHA through a tightly regulated enzymatic pathway.[4] The process is initiated by the enzyme 15-lipoxygenase (15-LOX), which oxygenates DHA to form a 17-hydroperoxy intermediate (17S-HpDHA).[4][5] This intermediate is then rapidly converted by 5-lipoxygenase (5-LOX) into RvD2.[4][5] This can occur within a single cell or via transcellular biosynthesis, where one cell type produces the intermediate that another cell converts to the final product.[2]
Caption: Biosynthetic pathway of Resolvin D2 from DHA.
Mechanism of Action and Signaling Pathways
RvD2 exerts its pro-resolving effects primarily by activating a specific G-protein coupled receptor (GPCR) known as GPR18.[4][6] The binding of RvD2 to GPR18 on target cells, such as macrophages and neutrophils, initiates a cascade of intracellular signaling events. These pathways collectively function to suppress pro-inflammatory signaling and enhance pro-resolving activities.
Key downstream signaling effects include:
-
Inhibition of Pro-inflammatory Transcription Factors: RvD2 signaling inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that drives the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[7]
-
Modulation of Kinase Pathways: The RvD2-GPR18 axis can activate protein kinase A (PKA) and signal transducer and activator of transcription 3 (STAT3), which are involved in promoting anti-inflammatory and tissue repair responses.[4][8]
-
Suppression of Inflammasomes: RvD2 activation of GPR18 can suppress the NLRP3 inflammasome, a key component of the innate immune system that, when overactivated, contributes to chronic inflammation.[4]
Caption: RvD2 binds to GPR18, modulating pathways to reduce inflammation.
Core Functions and Biological Effects
The primary function of RvD2 is to orchestrate the resolution of inflammation, preventing excessive tissue damage and promoting a return to homeostasis.
-
Anti-inflammatory and Pro-Resolving Actions: RvD2 potently reduces the cardinal signs of inflammation. It actively promotes "catabasis," the subsidence phase of inflammation.[2] This includes limiting the infiltration of neutrophils into tissues and stimulating their clearance.[2]
-
Modulation of Leukocyte Activity: RvD2 has direct effects on immune cells. It decreases leukocyte-endothelial interactions, thereby reducing the trafficking of neutrophils to inflammatory sites.[2] Concurrently, it enhances the phagocytic capacity of macrophages, promoting the clearance of apoptotic cells, cellular debris, and microbes like E. coli.[2][9][10]
-
Regulation of Cytokines and Chemokines: A key function of RvD2 is the regulation of inflammatory mediators. It significantly reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-23.[2][7]
-
Neuroprotective Effects: In models of diabetic peripheral neuropathy, RvD2 methyl ester treatment improved nerve conduction velocities and reduced mechanical allodynia, indicating neuroprotective properties.[11][12]
-
Host Defense in Sepsis: In preclinical models of microbial sepsis, RvD2 administration enhanced bacterial clearance while simultaneously dampening the excessive systemic inflammatory response (cytokine storm), leading to improved survival.[2]
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical studies investigating the effects of Resolvin D2 and its methyl ester.
| Experimental Model | Compound Administered | Dosage | Key Finding | Reference |
| Murine Peritonitis | Resolvin D2 | 10 ng/mouse | Reduced neutrophil infiltration by ~50% compared to vehicle. | [9] |
| Murine Sepsis (CLP) | This compound | 100 ng/mouse (i.v.) | Significantly reduced levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in plasma and peritoneal exudate at 12h post-CLP. | [2] |
| Murine Sepsis (CLP) | This compound | 1 µ g/mouse (i.p.) | Enhanced bacterial clearance from the peritoneum and blood at 12h post-CLP. | [2] |
| Diabetic Neuropathy (Mouse) | This compound | 1 ng/g body weight (daily) | Partially improved liver proteasome activity, a marker of ER stress. | [11] |
| Diabetic Neuropathy (Mouse) | This compound | 1 ng/g body weight (daily) | Significantly improved motor nerve conduction velocity compared to non-treated diabetic mice. | [12] |
| Human Macrophage Efferocytosis | 17R-Resolvin D2 | EC₅₀ ~ 2.6 x 10⁻¹⁴ M | Potently enhanced the efferocytosis (clearance of dead cells) by M2-like macrophages. | [10] |
Experimental Protocols
Cecal Ligation and Puncture (CLP) Sepsis Model in Mice
This protocol describes a common in vivo model to study sepsis and the effect of therapeutic agents like RvD2-Me.[2]
Objective: To induce polymicrobial sepsis and evaluate the effect of RvD2-Me on bacterial clearance, inflammation, and survival.
Methodology:
-
Animal Preparation: Male FVB mice are anesthetized (e.g., ketamine/xylazine).
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve to induce mid-grade sepsis. A through-and-through puncture is made with a 20-gauge needle, followed by an additional puncture at the distal tip.
-
Compound Administration: Immediately following surgery, mice receive subcutaneous saline (500 µL) for fluid resuscitation. RvD2-Me (e.g., 100 ng in 0.1% ethanol vehicle) or vehicle alone is administered intravenously. Alternatively, a higher dose (e.g., 1 µg) can be given intraperitoneally 1 hour post-CLP.
-
Sample Collection (12h post-CLP):
-
Rectal temperature is measured.
-
Blood is collected via cardiac puncture for bacterial load determination and cytokine analysis.
-
Peritoneal exudates are collected by lavage to measure local bacterial counts and cytokine levels.
-
-
Analysis:
-
Bacterial Load: Blood and peritoneal fluid are serially diluted and plated on tryptic soy agar plates. Colonies are counted after incubation to determine colony-forming units (CFU).
-
Cytokine Levels: Plasma and peritoneal fluid are analyzed for cytokine concentrations (e.g., TNF-α, IL-6, IL-1β) using multiplex arrays or ELISA.
-
Survival: A separate cohort of animals is monitored for survival over several days.
-
Caption: Workflow for the Cecal Ligation and Puncture (CLP) sepsis model.
Human Polymorphonuclear Neutrophil (PMN) Isolation
This protocol details the isolation of neutrophils from human blood for in vitro studies.[5]
Objective: To obtain a pure population of human PMNs for functional assays.
Methodology:
-
Blood Collection: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin, 10 U/mL).
-
Density Gradient Centrifugation: Blood is carefully layered over a density gradient medium (e.g., Ficoll-Histopaque).
-
Centrifugation: The sample is centrifuged to separate blood components. The PMN layer will be located below the peripheral blood mononuclear cell (PBMC) layer.
-
Erythrocyte Lysis: The PMN-rich layer is collected, and contaminating red blood cells are removed by hypotonic lysis.
-
Washing: The isolated PMNs are washed with a suitable buffer (e.g., PBS) and resuspended in the desired medium for subsequent experiments.
-
Purity and Viability: Cell purity and viability should be assessed using microscopy and a viability stain (e.g., Trypan Blue).
Macrophage Phagocytosis Assay
This protocol provides a general framework for assessing the effect of RvD2 on macrophage phagocytic capacity.[2][9]
Objective: To quantify the engulfment of particles by macrophages in the presence or absence of RvD2.
Methodology:
-
Cell Culture: Human monocyte-derived macrophages or a macrophage cell line are cultured in appropriate plates.
-
Treatment: Cells are pre-incubated with various concentrations of RvD2 or vehicle control for a specified time.
-
Phagocytosis Induction: Fluorescently labeled particles (e.g., opsonized zymosan, E. coli bioparticles) are added to the macrophage cultures.
-
Incubation: The plates are incubated (e.g., 37°C, 5% CO₂) to allow phagocytosis to occur.
-
Quenching: Extracellular fluorescence is quenched using a quenching agent (e.g., Trypan Blue).
-
Quantification: The amount of ingested fluorescent material is quantified using a plate reader (fluorometry) or by flow cytometry. The results are expressed as a phagocytic index or percentage of phagocytosing cells.
Conclusion
This compound serves as an effective prodrug for the potent anti-inflammatory and pro-resolving mediator, Resolvin D2. By activating the GPR18 receptor, RvD2 orchestrates a complex signaling network that limits excessive leukocyte infiltration, reduces the production of inflammatory cytokines, and enhances the clearance of pathogens and cellular debris. These multifaceted functions underscore its therapeutic potential in a range of inflammatory conditions, including sepsis and neuropathy, by promoting the natural resolution of inflammation without causing immunosuppression.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Fish Oil vs. Resolvin D1, E1, Methyl Esters of Resolvins D1 or D2 on Diabetic Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iomcworld.org [iomcworld.org]
Resolvin D2: A Comprehensive Technical Guide to its Discovery, Biosynthesis, and Pro-Resolving Functions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resolvin D2 (RvD2), a member of the specialized pro-resolving mediators (SPMs) superfamily, has emerged as a potent endogenous regulator of inflammation and a promising therapeutic candidate for a range of inflammatory diseases. Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), RvD2 actively orchestrates the resolution of inflammation, a process once considered passive. This technical guide provides an in-depth exploration of the discovery, complete biosynthetic pathway, and multifaceted mechanisms of action of RvD2. We present a consolidation of key quantitative data from seminal studies, detailed experimental protocols for its investigation, and visual representations of its molecular pathways to serve as a critical resource for researchers and professionals in the field.
Discovery and Stereochemistry
Resolvin D2 was first identified in resolving inflammatory exudates in murine models of self-limited acute inflammation.[1] Its complete stereochemistry was established as 7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid through a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics and total organic synthesis.[2][3] This precise structural elucidation has been pivotal in understanding its stereoselective interactions with its receptor and its potent biological activities.
Biosynthesis of Resolvin D2
The biosynthesis of RvD2 is a tightly regulated enzymatic cascade that occurs in leukocytes, such as neutrophils and macrophages, and can also involve transcellular biosynthesis between different cell types (e.g., eosinophils and neutrophils).[2][4] The primary precursor for RvD2 is docosahexaenoic acid (DHA).
The biosynthetic process can be summarized in the following key steps:
-
15-Lipoxygenation: The pathway is initiated by the action of 15-lipoxygenase (15-LOX) on DHA, which introduces molecular oxygen to form 17S-hydroperoxy-DHA (17S-HpDHA).[2][5]
-
5-Lipoxygenation and Epoxide Formation: 17S-HpDHA is then rapidly converted by 5-lipoxygenase (5-LOX) into a key unstable intermediate, a 7(8)-epoxytetraene.[2][6]
-
Enzymatic Hydrolysis: This epoxide intermediate is subsequently hydrolyzed by cellular hydrolases to yield Resolvin D2.[6][7]
An alternative aspirin-triggered pathway also exists, where aspirin-acetylated cyclooxygenase-2 (COX-2) can generate 17R-hydroxy-containing precursors, leading to the formation of 17R-epimers of D-series resolvins, known as aspirin-triggered resolvins (AT-RvDs).[8][9]
Mechanism of Action: The RvD2-GPR18 Signaling Axis
Resolvin D2 exerts its pro-resolving effects through stereospecific binding to and activation of the G protein-coupled receptor 18 (GPR18), also designated as the Resolvin D2 receptor (DRV2).[1][3] The binding affinity (Kd) of RvD2 to GPR18 has been determined to be approximately 10 nM.[7][10] Upon binding, the RvD2-GPR18 axis initiates a cascade of intracellular signaling events that collectively dampen inflammation and promote a return to homeostasis.
Key downstream signaling pathways activated by RvD2 include:
-
cAMP/PKA Pathway: RvD2 stimulates an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). This pathway is crucial for enhancing macrophage phagocytosis.[6]
-
Phosphorylation of Kinases and Transcription Factors: RvD2 binding to GPR18 leads to the phosphorylation and activation of several key signaling molecules, including:
-
Akt: A serine/threonine kinase involved in cell survival and metabolism.[6]
-
ERK1/2 (Extracellular signal-regulated kinases): Part of the MAPK pathway, regulating cell proliferation and differentiation.[6]
-
CREB (cAMP response element-binding protein): A transcription factor that regulates the expression of genes involved in cellular responses.[6]
-
STAT3 (Signal transducer and activator of transcription 3): A transcription factor that plays a role in cell growth and differentiation, and its activation by RvD2 is linked to enhanced phagocytosis.[6]
-
These signaling events translate into a range of potent anti-inflammatory and pro-resolving cellular functions.
Quantitative Effects of Resolvin D2 in Preclinical Models
The pro-resolving actions of RvD2 have been quantified in numerous preclinical models of inflammation and infection. The following tables summarize key findings.
Table 1: In Vivo Efficacy of Resolvin D2 in Sepsis Models
| Model | Parameter | Treatment | Result | Reference |
| Cecal Ligation and Puncture (CLP) | Survival | RvD2 (~2.7 nmol/mouse) | >50% survival vs. 0% in vehicle group | [1][6] |
| CLP | Bacterial Titers (peritoneal) | RvD2 (1µg) | ~55% reduction vs. vehicle | [6] |
| CLP | Body Temperature | RvD2 (1µg) | Increased to 35.5°C vs. 31.7°C in vehicle | [6] |
| E. coli Peritonitis | Neutrophil Infiltration | RvD2 (100 ng) | ~60% reduction vs. vehicle | [7] |
| S. aureus Infection | Bacterial Titers | RvD2 (200 ng) | ~50% reduction vs. vehicle | [7] |
Table 2: In Vitro and Ex Vivo Cellular Effects of Resolvin D2
| Cell Type | Parameter | Treatment | Result | Reference |
| Human Macrophages | Phagocytosis of E. coli | GPR18 Overexpression + RvD2 | Enhanced phagocytosis | [7] |
| Human Macrophages | Efferocytosis of apoptotic PMNs | GPR18 Overexpression + RvD2 | Enhanced efferocytosis | [7] |
| Human Monocytes | IL-6 Production (LPS-stimulated) | RvD2 (100 nM) | Significant reduction vs. LPS alone | [11] |
| Human Monocytes | TNF-α Production (LPS-stimulated) | RvD2 (100 nM) | Significant reduction vs. LPS alone | [11] |
| Human Neutrophils | Phagocytosis of E. coli | 17R-RvD2 (10 nM) | Increased phagocytosis | [12] |
| M2-like Macrophages | Efferocytosis of senescent RBCs | 17R-RvD2 | EC50 ~ 2.6 x 10⁻¹⁴ M | [12] |
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the study of Resolvin D2.
Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
This protocol is a widely accepted model for inducing polymicrobial sepsis that mimics the clinical progression of the human disease.[2][4][13]
Materials:
-
Mice (specific strain, age, and sex as required by the study)
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Sterile needles (e.g., 21-25 gauge)
-
Antiseptic solution (e.g., povidone-iodine)
-
Warming pad
-
Sterile saline
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse using an approved protocol and ensure an adequate level of anesthesia.
-
Shave the abdomen and sterilize the surgical area with an antiseptic solution.
-
Perform a 1-2 cm midline laparotomy to expose the abdominal cavity.
-
Carefully exteriorize the cecum, avoiding damage to the mesenteric vessels.
-
Ligate the cecum distal to the ileocecal valve to prevent intestinal obstruction. The severity of sepsis can be modulated by the length of the ligated cecum (e.g., 50% ligation for mid-grade sepsis).
-
Puncture the ligated cecum once or twice with a sterile needle. The needle gauge will also influence the severity of sepsis.
-
Gently squeeze the cecum to extrude a small, consistent amount of fecal material into the peritoneal cavity.
-
Return the cecum to the abdominal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) using sutures or surgical clips.
-
Administer subcutaneous warm sterile saline for fluid resuscitation.
-
Administer post-operative analgesia as per institutional guidelines.
-
Monitor the animals closely for survival, body temperature, and other clinical signs of sepsis.
In Vitro Macrophage Phagocytosis Assay
This assay quantifies the ability of macrophages to engulf particles, a key pro-resolving function enhanced by RvD2.[14][15]
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium
-
96-well plates
-
Zymosan A particles (from Saccharomyces cerevisiae)
-
Opsonizing agent (e.g., human serum or IgG)
-
Phagocytosis assay kit (containing labeled zymosan, quenching solution, and buffers)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density that will result in 50-80% confluency after overnight incubation.
-
Opsonization of Zymosan: Incubate zymosan particles with serum or IgG for 30-60 minutes at 37°C to opsonize them. Wash the opsonized particles with PBS.
-
Cell Treatment: Treat the adherent macrophages with Resolvin D2 or vehicle control for a specified period (e.g., 15-60 minutes).
-
Initiation of Phagocytosis: Add the opsonized, labeled zymosan particles to the wells containing the treated macrophages.
-
Incubation: Incubate the plate at 37°C for a period ranging from 30 minutes to 2 hours to allow for phagocytosis.
-
Quenching: Add a quenching solution to the wells. This solution will block the signal from non-internalized particles, ensuring that only the signal from engulfed particles is measured.
-
Measurement: Read the plate using a microplate reader at the appropriate wavelength for the label used (e.g., fluorescence or absorbance).
-
Data Analysis: Quantify phagocytosis by comparing the signal from RvD2-treated cells to that of vehicle-treated controls.
Lipid Mediator Metabololipidomics by LC-MS/MS
This powerful technique is used to identify and quantify specialized pro-resolving mediators, including RvD2, from biological samples.[5][16]
Procedure Overview:
-
Sample Collection and Preparation: Collect biological samples (e.g., inflammatory exudates, plasma, tissue homogenates) and immediately add a solution (typically methanol) containing deuterated internal standards to stop enzymatic activity and allow for quantification.
-
Solid-Phase Extraction (SPE): Perform solid-phase extraction using C18 columns to enrich for lipid mediators and remove interfering substances.
-
LC-MS/MS Analysis: Subject the extracted lipids to liquid chromatography for separation, followed by tandem mass spectrometry for identification and quantification. The identification is based on matching the retention time and the fragmentation pattern (MS/MS spectrum) with those of synthetic standards.
-
Quantification: Calculate the concentration of each lipid mediator based on the area of its peak relative to the peak area of the corresponding deuterated internal standard.
Conclusion and Future Directions
Resolvin D2 is a potent specialized pro-resolving mediator with significant therapeutic potential. Its well-defined biosynthetic pathway and the identification of its receptor, GPR18, have provided a solid foundation for understanding its mechanism of action. The quantitative data from numerous preclinical studies consistently demonstrate its ability to control excessive inflammation, enhance microbial clearance, and promote a return to tissue homeostasis. The detailed experimental protocols provided herein offer a roadmap for researchers to further investigate the biology of RvD2 and explore its therapeutic applications.
Future research should focus on translating these preclinical findings to human diseases. Clinical trials are needed to evaluate the safety and efficacy of RvD2 or GPR18 agonists in conditions characterized by unresolved inflammation, such as sepsis, acute respiratory distress syndrome (ARDS), and chronic inflammatory diseases. Furthermore, a deeper understanding of the regulation of the RvD2 biosynthetic pathway and its interaction with other pro-resolving and pro-inflammatory mediator networks will be crucial for developing novel therapeutic strategies that harness the body's own resolution programs.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Evaluation of a Reliable Biomarker in a Cecal Ligation and Puncture-Induced Mouse Model of Sepsis [jove.com]
- 4. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Mediator Metabololipidomics [bio-protocol.org]
- 6. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. Resolvin D2 promotes host defense in a 2 - hit model of sepsis with secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin D2 decreases TLR4 expression to mediate resolution in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
Resolvin D2 vs. Resolvin D2 Methyl Ester: A Technical Guide to Stability and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has garnered significant attention for its potent anti-inflammatory and pro-resolving properties. Its therapeutic potential is vast, spanning a range of inflammatory diseases. However, the inherent instability of specialized pro-resolving mediators like RvD2 presents a significant hurdle in their development as therapeutic agents. To address this, synthetic analogs, such as the methyl ester of RvD2 (RvD2-Me), have been developed. This technical guide provides an in-depth comparison of the stability of RvD2 and RvD2-Me, alongside a detailed exploration of the signaling pathways activated by RvD2.
Comparative Stability of Resolvin D2 and Resolvin D2 Methyl Ester
The stability of resolvins is a critical factor influencing their biological activity and therapeutic efficacy. While both RvD2 and its methyl ester are susceptible to degradation, the esterification of the carboxylic acid group in RvD2-Me is a strategy employed to potentially enhance its stability and bioavailability.
General Storage and Handling Recommendations
Both Resolvin D2 and its methyl ester require careful handling and storage to maintain their integrity.
| Compound | Recommended Storage Temperature | Long-term Stability | Short-term Storage of Aliquots |
| Resolvin D2 | -80°C | ≥ 1 year | Not specified, but repeated freeze-thaw cycles should be avoided. |
| This compound | -80°C | ≥ 1 year | 4°C for up to one week. |
Note: It is crucial to avoid repeated freeze-thaw cycles for both compounds. For RvD2-Me, storage in solvents like DMSO or dimethyl formamide should be avoided due to the potential for isomerization and degradation. Aqueous solutions of RvD2-Me should be used immediately and any unused portion discarded, indicating limited stability in aqueous environments.
Factors Affecting Stability
Several factors can contribute to the degradation of RvD2 and RvD2-Me:
-
pH: Both compounds are reported to be highly unstable, particularly in acidic conditions.
-
Light: Exposure to light can cause rapid decomposition.
-
Solvents: While supplied in ethanol, prolonged standing in certain organic solvents like CDCl3 or CD3CN can lead to degradation.
-
Enzymatic Degradation: In biological systems, resolvins are subject to rapid metabolic inactivation. For instance, in adipose tissue explants, a significant loss of related resolvins has been observed in as little as 30 minutes. One study also noted that RvD2 was largely degraded after 48 hours in a cell culture medium.
The methyl ester form of RvD2 is designed to act as a more lipophilic prodrug, which may alter its distribution and pharmacokinetic properties. The methyl group is intended to be cleaved by intracellular esterases, releasing the active free acid, RvD2, at the site of action. This strategy may offer some protection against degradation during administration and distribution.
Experimental Protocols for Stability Assessment
A definitive quantitative comparison of the stability of RvD2 and RvD2-Me requires a robust stability-indicating analytical method. A forced degradation study is a common approach to evaluate the stability of a drug substance under various stress conditions.
Proposed Forced Degradation Study Protocol
This protocol outlines a general procedure for a forced degradation study of RvD2 and RvD2-Me.
Objective: To evaluate the stability of RvD2 and RvD2-Me under various stress conditions and to identify potential degradation products.
Materials:
-
Resolvin D2 standard
-
This compound standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a PDA or UV detector and coupled to a mass spectrometer (LC-MS/MS)
-
C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size)
-
pH meter
-
Temperature-controlled incubator/oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of RvD2 and RvD2-Me in ethanol at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at 60°C for various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep at room temperature for various time points.
-
Thermal Degradation: Expose the solid compounds and solutions to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photodegradation: Expose the solutions to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis (LC-MS/MS):
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate the parent compound from its degradation products. A typical gradient might start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor for the parent ions of RvD2 (m/z 375.2) and RvD2-Me (m/z 389.2) and their characteristic fragment ions to quantify the remaining parent compound and identify degradation products.
-
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition and time point.
-
Determine the degradation kinetics (e.g., first-order, zero-order).
-
Identify and characterize the major degradation products using the mass spectrometry data.
-
Resolvin D2 Signaling Pathways
Resolvin D2 exerts its pro-resolving effects by binding to the G protein-coupled receptor 18 (GPR18), also known as the RvD2 receptor. The activation of GPR18 initiates a cascade of intracellular signaling events that ultimately lead to the resolution of inflammation.
RvD2-GPR18 Signaling Cascade
Experimental Workflow for Studying RvD2 Signaling
The primary signaling pathway initiated by RvD2 binding to GPR18 involves the activation of the Gαs subunit of the G protein. This leads to the stimulation of adenylate cyclase, which in turn catalyzes the production of cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA). Concurrently, RvD2-GPR18 signaling also leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). Both the PKA and STAT3 pathways converge to enhance macrophage phagocytosis, a critical process for clearing apoptotic cells and cellular debris, thereby promoting the resolution of inflammation.
Conclusion
The stability of Resolvin D2 is a significant consideration for its therapeutic application. The methyl ester of RvD2 represents a prodrug strategy to potentially improve its stability and pharmacokinetic profile. This technical guide has provided an overview of the known stability characteristics of both compounds and has outlined a comprehensive experimental protocol for a direct, quantitative comparison of their stability under various stress conditions. Furthermore, a detailed understanding of the RvD2-GPR18 signaling pathway, as depicted in the provided diagrams, is crucial for elucidating its mechanism of action and for the development of novel pro-resolving therapeutics. Further research focusing on generating robust, comparative stability data will be invaluable for advancing the clinical translation of these promising anti-inflammatory agents.
Methodological & Application
Application Notes and Protocols for Resolvin D2 Methyl Ester in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), plays a pivotal role in the resolution of inflammation.[1] It actively orchestrates the return to tissue homeostasis by modulating leukocyte trafficking, enhancing macrophage phagocytosis of apoptotic cells and debris, and downregulating pro-inflammatory cytokine production.[2] Resolvin D2 methyl ester is a more lipophilic and stable analog of RvD2, often used in research settings.[3][4][5] It is believed to act as a prodrug, readily crossing the cell membrane where intracellular esterases cleave the methyl group to release the active RvD2.[3][4][5] These characteristics make it a valuable tool for investigating the therapeutic potential of pro-resolving pathways in a variety of in vitro models of inflammatory diseases.
This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments, targeting researchers, scientists, and professionals in drug development.
Properties and Handling
Proper handling and storage of this compound are critical to maintain its bioactivity.
| Property | Recommendation | Source |
| Storage | Store as a solution in ethanol at -80°C for long-term stability (≥1 year). | [3] |
| Solvent | Supplied in ethanol. For experiments, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can be reconstituted in a solvent of choice. It is soluble in DMF (50 mg/mL), Ethanol (50 mg/mL), and PBS (pH 7.2, approximately 0.05 mg/mL). | [3][4][5] |
| Handling | Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in aqueous buffers or cell culture media for immediate use. The final concentration of organic solvents like DMSO in cell culture should typically not exceed 0.1%. | [3][4] |
| Stability | Resolvins can isomerize and degrade in solvents like dimethyl formamide or DMSO, and with freeze-thaw cycles. Aqueous solutions should be used immediately. | [3] |
Mechanism of Action and Signaling Pathways
Resolvin D2 exerts its biological effects primarily through the G protein-coupled receptor 18 (GPR18), also known as DRV2.[6][7] Activation of GPR18 by RvD2 can trigger distinct downstream signaling cascades, leading to its pro-resolving functions.
One of the key pathways involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6][8] This in turn activates Protein Kinase A (PKA), which can modulate various cellular processes, including the regulation of ion channels and transcription factors.[6][8]
Furthermore, RvD2 has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] It can prevent the degradation of IκB-α, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[9]
Experimental Protocols
The following are generalized protocols for common in vitro assays. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is adapted for adherent cells in a 96-well plate format to assess the effect of this compound on cell viability.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[10]
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in serum-free or complete culture medium. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control wells (medium with the same final concentration of the solvent used for RvD2-ME).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm or 590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Cell viability can be expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Suspension cells: Collect the cells directly by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by resuspending the cell pellet in PBS and centrifuging at 300 x g for 5 minutes.
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
Staining:
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantitative Data Summary
The effective concentration of Resolvin D2 and its methyl ester can vary significantly depending on the cell type and the biological endpoint being measured. The following table summarizes reported effective concentrations from various in vitro studies.
| Cell Type | Assay/Effect Measured | Effective Concentration Range | Source |
| Human Neutrophils | Phagocytosis of E. coli | 0.1 - 10 nM | [15] |
| Human Monocyte-derived Macrophages | Increased M2 markers (CD206, CD163) | 1 nM | [15] |
| Human Monocyte-derived Macrophages | Enhanced efferocytosis | EC₅₀ ~ 2.6 x 10⁻¹⁴ M | [15] |
| CHO cells (expressing GPR18) | cAMP accumulation | 0.1 - 100 nM | [16] |
| Rat Conjunctival Goblet Cells | Mucin secretion | 10⁻¹¹ - 10⁻⁸ M | [6] |
| Primary mouse myoblasts | Proliferation | 200 nM | [2] |
| Human THP-1 monocytes | Decrease in TLR4 expression | 1 - 100 nM | [17] |
| dHL-60 (neutrophil-like) cells | Inhibition of migration | 500 nM - 2000 nM | [18] |
| Mouse colonic biopsies | Reduction of TNF-α and IL-6 transcripts | 0.01 - 0.1 µM | [19] |
Conclusion
This compound is a potent and versatile tool for studying the resolution of inflammation in vitro. By understanding its mechanism of action and following carefully optimized protocols, researchers can effectively investigate its therapeutic potential across a wide range of cell-based models. The provided application notes and protocols serve as a comprehensive guide for the successful implementation of this compound in your research endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Resolvin-D2 targets myogenic cells and improves muscle regeneration in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Resolvin D2 elevates cAMP to increase intracellular [Ca2+] and stimulate secretion from conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolvin D2 Reduces UVB Skin Pathology by Targeting Cytokines, Oxidative Stress, and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. broadpharm.com [broadpharm.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 15. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Resolvin D2 Methyl Ester in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a crucial role in the resolution of inflammation.[1] It actively orchestrates the return to tissue homeostasis by reducing excessive neutrophil infiltration, enhancing macrophage phagocytosis of microbes and cellular debris, and down-regulating pro-inflammatory cytokine production.[1][2][3] Resolvin D2 Methyl Ester is a more lipophilic prodrug version of RvD2. This modification can alter its pharmacokinetic profile and distribution. The methyl ester group is readily cleaved by intracellular esterases, releasing the active free acid, RvD2, within the target tissues.[4] These notes provide an overview of recommended dosages, detailed experimental protocols, and the underlying signaling pathways for the application of this compound in various mouse models.
Data Presentation: Recommended Dosages and Effects
The effective dosage of this compound can vary significantly depending on the mouse model, the route of administration, and the specific pathology being investigated. The following table summarizes dosages and observed effects from various preclinical studies.
| Mouse Model | Compound | Dosage | Administration Route | Frequency | Key Findings & Effects |
| Duchenne Muscular Dystrophy (mdx) | Resolvin D2 | 5 µg/kg | Intraperitoneal (i.p.) | Daily | Reduced macrophage accumulation, decreased neutrophils and T cells, and improved muscle function.[5] |
| Allergic Airway Inflammation (Asthma) | Resolvin D2 | 100 ng/mouse | Intranasal (i.n.) | Daily for 2 days | Decreased bronchoalveolar lavage total cells, eosinophils, and lymphocytes; reduced T2 cytokines (IL-4, IL-5, IL-13).[6] |
| Diet-Induced Obesity | Resolvin D2 | 3 ng or 50 ng/mouse | Intracerebroventricular (i.c.v.) | Daily for 11 days | Reduced adiposity, improved glucose tolerance, and increased hypothalamic expression of anti-inflammatory cytokines.[7] |
| Chronic Pain-Induced Depression | Resolvin D2 | 10 ng/mouse | Intracerebroventricular (i.c.v.) | Single dose | Attenuated depression-like behavior (reduced immobility time).[8] |
| Abdominal Aortic Aneurysm (AAA) | Resolvin D2 | 100 ng/kg | Not specified | Every 3rd day | Attenuated aneurysm formation, increased M2 macrophage polarization, and decreased pro-inflammatory cytokines.[9] |
| Microbial Sepsis (CLP model) | Resolvin D2 | Not specified | Not specified | Single dose 48h post-CLP | Reduced blood bacterial load and subsequent lung bacterial load in a "two-hit" model.[10] |
| Topical Inflammation (Mouse Ear) | 17R-Resolvin D2 | 1 µ g/mouse | Topical | Single dose | Reduced neutrophilic infiltration by approximately 50%.[5] |
Experimental Protocols
The following protocols provide a general framework for the preparation and administration of this compound. Researchers should adapt these protocols based on their specific experimental design.
1. Preparation of this compound Stock and Working Solutions
This compound is typically supplied in an organic solvent like ethanol and should be handled with care to prevent degradation.
-
Storage: Store the stock solution at -80°C in a light-protected vial.[8]
-
Reconstitution and Dilution:
-
Immediately before use, retrieve the stock solution from the -80°C freezer and allow it to equilibrate to room temperature.
-
Prepare the working solution by diluting the stock with a sterile vehicle. A common vehicle is phosphate-buffered saline (PBS) or sterile saline.
-
It is critical to minimize the final concentration of the organic solvent. For instance, ensure the final ethanol concentration in the working solution is less than 2% to avoid solvent-induced artifacts.[8]
-
Vortex the working solution gently to ensure it is thoroughly mixed. Keep the solution on ice and protected from light until administration.
-
2. Administration Protocols
The choice of administration route is critical and depends on the target tissue and disease model.
-
Intraperitoneal (i.p.) Injection:
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly downwards on one side. Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the prepared this compound working solution slowly. The typical injection volume for a mouse is 100-200 µL.
-
-
Intranasal (i.n.) Administration:
-
Lightly anesthetize the mouse to prevent sneezing and ensure accurate delivery to the lungs.
-
Hold the mouse in a supine position.
-
Using a micropipette, carefully dispense a small volume (e.g., 20-50 µL) of the working solution onto the nares, allowing the mouse to inhale the liquid. Alternate between nares to ensure even distribution.
-
-
Intracerebroventricular (i.c.v.) Injection:
-
This procedure requires stereotaxic surgery. Anesthetize the mouse and secure it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole at the coordinates corresponding to the lateral ventricle.
-
Using a Hamilton syringe connected to an injection cannula, slowly infuse the this compound working solution (typically 2-5 µL) into the ventricle at a rate of approximately 2.5 µL/min.[7][8]
-
Leave the cannula in place for a few minutes post-injection to prevent backflow, then slowly retract it and suture the incision.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram outlines the typical experimental workflow for administering this compound to mouse models.
References
- 1. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin-D2 targets myogenic cells and improves muscle regeneration in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Resolvin D2 regulates type 2 inflammatory responses and promotes resolution of mouse allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin RvD2 reduces hypothalamic inflammation and rescues mice from diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin D2 attenuates chronic pain–induced depression‐like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-series resolvins inhibit murine abdominal aortic aneurysm formation and increase M2 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolvin D2 induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Resolvin D2 Methyl Ester: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a pivotal role in the resolution of inflammation.[1][2] Its methyl ester form, Resolvin D2 methyl ester (RvD2-ME), serves as a more lipophilic prodrug, which allows for altered distribution and pharmacokinetic properties.[3][4][5] Intracellular esterases readily cleave the methyl ester to release the biologically active free acid, RvD2.[3][4][5] Proper preparation of RvD2-ME stock solutions is a critical first step for ensuring accurate and reproducible results in a variety of experimental settings, from in vitro cell-based assays to in vivo animal models. This document provides a detailed protocol for the preparation, storage, and handling of RvD2-ME stock solutions.
Physicochemical and Solubility Data
A clear understanding of the physicochemical properties and solubility of this compound is essential for preparing accurate stock solutions. This information is summarized in the table below.
| Property | Data | Reference |
| Molecular Formula | C₂₃H₃₄O₅ | [4][6] |
| Molecular Weight | 390.5 g/mol | [4][6] |
| Solubility in DMF | 50 mg/mL (128.03 mM) | [3] |
| Solubility in Ethanol | 50 mg/mL (128.03 mM) | [3][4] |
| Solubility in PBS (pH 7.2) | 0.05 mg/mL (0.13 mM) | [3][4][5] |
| Storage of Powder | -20°C for up to 3 years | [3] |
| Storage in Solvent | -80°C for up to 1 year | [3] |
| Stability | Stable for at least 1 year when stored properly in solvent | [4] |
Experimental Protocols
Materials and Equipment
-
This compound (powder or as a solution in ethanol)
-
Anhydrous dimethylformamide (DMF) or 200 proof ethanol
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, amber, glass vials or polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[3]
-
Ice bucket
Protocol for Preparing a High-Concentration Primary Stock Solution (e.g., 10 mM in DMF or Ethanol)
This protocol describes the preparation of a 10 mM stock solution. Adjust volumes as needed for different desired concentrations.
-
Equilibrate Reagents: Allow the vial of this compound powder and the solvent (DMF or ethanol) to equilibrate to room temperature before opening to prevent condensation.
-
Weighing (if starting from powder): Accurately weigh the desired amount of RvD2-ME powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.905 mg of RvD2-ME.
-
Dissolution:
-
Add the appropriate volume of solvent (e.g., 1 mL of DMF or ethanol for a 10 mM stock from 3.905 mg of powder) to the vial containing the RvD2-ME.
-
Vortex the solution for 30-60 seconds to aid dissolution.
-
If the compound does not fully dissolve, sonication is recommended to ensure complete solubilization.[3]
-
-
Storage:
-
Aliquot the high-concentration stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[3] For short-term use (within one week), aliquots can be stored at 4°C.[3]
-
Protocol for Preparing Aqueous Working Solutions
For most cell-based assays, the high-concentration organic stock solution will need to be diluted into an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is not toxic to the cells (typically ≤0.1% for DMSO).[3]
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to first make an intermediate dilution of the primary stock in a solvent that is miscible with the final aqueous solution (e.g., ethanol or DMSO if the primary stock is in DMF).
-
Final Dilution:
-
Rapidly add the required volume of the primary or intermediate stock solution to the pre-warmed (37°C) aqueous buffer or cell culture medium while gently vortexing or swirling the tube. This rapid dilution helps to prevent the lipophilic compound from precipitating out of solution.
-
For example, to prepare a 10 µM working solution from a 10 mM primary stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of buffer or media).
-
Experimental Workflow
Caption: Workflow for Preparing this compound Stock and Working Solutions.
Resolvin D2 Signaling Pathway
Resolvin D2 exerts its pro-resolving effects primarily through the G protein-coupled receptor GPR18 (also known as DRV2).[7][8] Activation of GPR18 by RvD2 initiates a cascade of intracellular signaling events that ultimately lead to the dampening of inflammation and promotion of tissue repair.
Key signaling events include:
-
Gαs Protein Coupling: RvD2 binding to GPR18 leads to the activation of Gαs proteins.[7]
-
cAMP-PKA Pathway: Activated Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[7][8]
-
STAT3 Phosphorylation: RvD2-GPR18 signaling also induces the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[7]
-
Modulation of TLR4 Signaling: RvD2 has been shown to decrease the expression of Toll-like receptor 4 (TLR4) and its downstream signaling components, such as MyD88 and TRIF, thereby reducing the inflammatory response to bacterial lipopolysaccharide (LPS).[9][10]
These signaling pathways culminate in enhanced macrophage phagocytosis of bacteria and apoptotic cells, a reduction in pro-inflammatory cytokine production, and a shift towards a pro-resolving M2 macrophage phenotype.[1][7]
Caption: Simplified Signaling Pathway of Resolvin D2 via the GPR18 Receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. scbt.com [scbt.com]
- 7. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvin D2 elevates cAMP to increase intracellular [Ca2+] and stimulate secretion from conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolvin D2 decreases TLR4 expression to mediate resolution in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Administration of Resolvin D2 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), plays a pivotal role in the resolution of inflammation. Its methyl ester derivative, Resolvin D2 Methyl Ester (RvD2-Me), is often utilized in preclinical research due to its potential for increased stability and altered pharmacokinetic properties, acting as a lipophilic prodrug.[1] This document provides detailed application notes and protocols for the in vivo administration of RvD2-Me across various animal models, summarizes key quantitative data, and illustrates the primary signaling pathway.
Data Presentation
Table 1: Summary of In Vivo Administration Protocols for this compound
| Animal Model | Administration Route | Dosage | Vehicle | Frequency | Key Outcomes | Reference |
| Sepsis (Cecal Ligation and Puncture) | Intravenous (i.v.) | 100 ng/mouse | 0.1% Ethanol in Saline | Single dose at time of puncture | Reduced bacterial load, decreased pro-inflammatory cytokines, increased survival. | [2] |
| Sepsis (Cecal Ligation and Puncture) | Intraperitoneal (i.p.) | 1 µ g/mouse | Not specified | Single dose 1h post-CLP | Reduced bacterial load and cytokine production. | [2] |
| Diabetic Peripheral Neuropathy | Intraperitoneal (i.p.) | 1 ng/g body weight | 0.4% Ethanol in Saline | Daily for 8 weeks | Improved motor and sensory nerve conduction velocities. | |
| Allergic Airway Inflammation (House Dust Mite) | Intranasal | 100 ng/mouse | Not specified | Daily on days 15 and 16 post-sensitization | Promoted resolution of lung inflammation and airway hyperresponsiveness. | |
| UVB-Induced Skin Inflammation | Intraperitoneal (i.p.) | 0.3, 1, or 3 ng/mouse | Not specified | Single dose | Reduced skin edema, myeloperoxidase activity, and pro-inflammatory cytokine production. | [3] |
| Duchenne Muscular Dystrophy (mdx mouse) | Intraperitoneal (i.p.) | 5 µg/kg/day | Not specified | Daily | Dampened inflammation and promoted macrophage switch to an anti-inflammatory phenotype.[4] | |
| Abdominal Aortic Aneurysm | Intraperitoneal (i.p.) | 300 ng/kg body weight | Not specified | Daily for 13 days | Decreased aortic inflammation and leukocyte transmigration.[5] | |
| Diet-Induced Obesity | Intracerebroventricular (i.c.v.) | 3 or 50 ng/mouse | Saline | Daily for 11 days | Reduced adiposity and improved glucose tolerance.[6] |
Table 2: Quantitative Effects of Resolvin D2 on Inflammatory Markers
| Model | Marker | Treatment | Result | Reference |
| Sepsis (CLP) | IL-6 (peritoneal) | 1 µg RvD2-Me, i.p. | Significant reduction | [2] |
| Sepsis (CLP) | TNF-α (peritoneal) | 1 µg RvD2-Me, i.p. | Significant reduction | [2] |
| Sepsis (CLP) | IL-1β (peritoneal) | 1 µg RvD2-Me, i.p. | Significant reduction | [2] |
| UVB-Induced Skin Inflammation | TNF-α | 3 ng RvD2, i.p. | ~100% reduction in production | [3] |
| UVB-Induced Skin Inflammation | IL-1β | 3 ng RvD2, i.p. | Significant reduction | [3] |
| UVB-Induced Skin Inflammation | Skin Edema | 3 ng RvD2, i.p. | 46% reduction | [3] |
| UVB-Induced Skin Inflammation | Myeloperoxidase Activity | 3 ng RvD2, i.p. | 77% reduction | [3] |
| Duchenne Muscular Dystrophy | F4/80+ Macrophages | 5 µg/kg/day RvD2, i.p. | 40-50% decrease in accumulation | [4] |
| Crohn's Disease (ex vivo biopsies) | IL-6 (supernatant) | RvD2 treatment | Significant decrease | [7] |
| Crohn's Disease (ex vivo biopsies) | IL-21 (supernatant) | RvD2 treatment | Significant decrease | [7] |
| Crohn's Disease (ex vivo biopsies) | IL-22 (supernatant) | RvD2 treatment | Significant decrease | [7] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound for Diabetic Peripheral Neuropathy in Mice
1. Materials:
-
This compound (RvD2-Me)
-
200 proof Ethanol (for stock solution)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Insulin syringes (or other appropriate syringes for i.p. injection)
2. Preparation of Dosing Solution: a. Stock Solution Preparation: Prepare a 10 µg/mL stock solution of RvD2-Me in ethanol. Store at -80°C. b. Working Solution Preparation: i. On the day of injection, thaw the stock solution on ice. ii. For a final dose of 1 ng/g in a 25 g mouse (total dose of 25 ng), dilute the stock solution. For example, to inject a volume of 100 µL, a final concentration of 0.25 µg/mL is needed. iii. Prepare a fresh dilution of the stock solution in sterile saline to achieve the final desired concentration. The final ethanol concentration should be low (e.g., 0.4%) to avoid toxicity.[2] For a 0.4% ethanol solution, add 4 µL of the ethanol stock to 996 µL of sterile saline.
3. Administration Procedure: a. Acclimatize mice to handling and restraint. b. Weigh each mouse to calculate the precise injection volume. c. Gently restrain the mouse, exposing the abdomen. d. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. e. Inject the calculated volume of the RvD2-Me working solution. f. Monitor the mouse for any adverse reactions post-injection.
Protocol 2: Intravenous (i.v.) Administration of this compound for Sepsis in Mice
1. Materials:
-
This compound (RvD2-Me)
-
200 proof Ethanol
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-volume syringes for i.v. injection (e.g., 30-gauge)
-
Mouse restrainer
2. Preparation of Dosing Solution: a. Stock Solution Preparation: As described in Protocol 1. b. Working Solution Preparation: i. Prepare a working solution with a final ethanol concentration of 0.1%.[2] ii. For a 100 ng dose in a total volume of 100 µL, dilute the stock solution accordingly in sterile saline.
3. Administration Procedure: a. Place the mouse in a suitable restrainer to immobilize the tail. b. Warm the tail with a heat lamp or warm water to dilate the lateral tail veins. c. Swab the tail with an alcohol wipe. d. Carefully insert the needle into one of the lateral tail veins. e. Slowly inject the 100 µL of the RvD2-Me working solution. f. Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding. g. Return the mouse to its cage and monitor for recovery.
Signaling Pathways and Experimental Workflows
Resolvin D2 Signaling Pathway
Resolvin D2 exerts its pro-resolving effects primarily through the G protein-coupled receptor GPR18 (also known as DRV2).[5][8] Binding of RvD2 to GPR18 on immune cells, such as macrophages, initiates a signaling cascade that shifts the cellular response from pro-inflammatory to pro-resolving. This involves the activation of second messengers like cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9][10] Downstream signaling can involve the phosphorylation of transcription factors such as STAT3 and CREB, and modulation of the ERK1/2 pathway.[9] These events collectively lead to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), an increase in anti-inflammatory mediators, and enhanced phagocytosis of apoptotic cells and debris, ultimately promoting the resolution of inflammation.[2][4][9]
Caption: Signaling pathway of Resolvin D2 via the GPR18 receptor.
Experimental Workflow for In Vivo Administration
The following diagram outlines a typical experimental workflow for investigating the effects of RvD2-Me in an animal model of inflammation.
Caption: General experimental workflow for in vivo RvD2-Me studies.
Concluding Remarks
The in vivo administration of this compound is a valuable approach for studying the resolution of inflammation in a variety of preclinical models. The protocols and data presented herein provide a comprehensive guide for researchers. While the methyl ester form is suggested to have a longer half-life, further pharmacokinetic studies are needed to fully characterize its in vivo behavior. The potent anti-inflammatory and pro-resolving effects of RvD2, mediated through the GPR18 signaling pathway, highlight its therapeutic potential for inflammatory diseases.
References
- 1. glpbio.com [glpbio.com]
- 2. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D2 Reduces UVB Skin Pathology by Targeting Cytokines, Oxidative Stress, and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin-D2 targets myogenic cells and improves muscle regeneration in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin D2/GPR18 signaling enhances monocytic myeloid-derived suppressor cell function to mitigate abdominal aortic aneurysm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin RvD2 reduces hypothalamic inflammation and rescues mice from diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D2 Methyl Ester: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a pivotal role in the resolution of inflammation. Its methyl ester form, Resolvin D2 Methyl Ester (RvD2-Me), serves as a more lipophilic prodrug, which enhances its pharmacokinetic properties. Intracellular esterases cleave the methyl ester to release the active form, RvD2. This document provides detailed application notes and protocols for the proper storage, handling, and experimental use of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Formal Name | 7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid, methyl ester | [1] |
| Molecular Formula | C23H34O5 | [1] |
| Formula Weight | 390.5 g/mol | [1] |
| Purity | ≥95% | [1] |
| Formulation | Typically supplied as a solution in ethanol | [1] |
| λmax | 302 nm | [1] |
Storage and Handling
Proper storage and handling are critical to maintain the stability and bioactivity of this compound.
Storage of Stock Solutions: this compound is typically supplied in an organic solvent, such as ethanol. For long-term storage, it is recommended to store the stock solution at -80°C.[1] At this temperature, the product is stable for at least one year.[1] If the compound is in powdered form, it should be stored at -20°C and is stable for up to three years.[2] Once dissolved, the solution should be stored at -80°C and is stable for up to one year.[2] To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Preparation of Working Solutions: For experimental use, the ethanolic stock solution can be diluted in an appropriate buffer or cell culture medium. It is crucial to ensure that the final concentration of ethanol in the experimental setup is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[2] A vehicle control containing the same final concentration of ethanol should always be included in experiments.
Solubility:
Signaling Pathway
Resolvin D2 exerts its biological effects primarily through the G-protein coupled receptor 18 (GPR18), also known as DRV2.[3][4] Activation of GPR18 by RvD2 initiates a cascade of intracellular signaling events that collectively contribute to the resolution of inflammation.
Key signaling events include:
-
Gαs Protein Coupling: RvD2-GPR18 interaction leads to the activation of Gαs protein.[3]
-
cAMP-PKA Pathway: The activated Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA).[3][5]
-
PLC and Intracellular Calcium: RvD2 can also activate the Phospholipase C (PLC) pathway, which leads to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentration ([Ca2+]i) through release from the endoplasmic reticulum.[5]
-
STAT3 Phosphorylation: RvD2 binding to GPR18 also induces the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[3]
-
Other Kinases: The signaling cascade can also involve the phosphorylation of other important kinases such as Akt, ERK1/2, and CREB.[3]
-
TLR4 Downregulation: RvD2 has been shown to dampen inflammatory responses by decreasing the expression of Toll-like receptor 4 (TLR4) and its downstream signaling components.[4]
These signaling pathways culminate in various pro-resolving cellular responses, including enhanced phagocytosis of bacteria and apoptotic cells by macrophages, reduced neutrophil infiltration, and modulation of cytokine production.[3][4]
Experimental Protocols
The following are example protocols for in vitro and in vivo applications of this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Macrophage Phagocytosis Assay
This protocol details how to assess the effect of this compound on the phagocytic capacity of macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1) or primary macrophages
-
This compound stock solution (in ethanol)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
Fluorescently labeled zymosan particles or bacteria (e.g., pHrodo™ E. coli BioParticles™)
-
Phosphate Buffered Saline (PBS)
-
Vehicle control (ethanol)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding and Differentiation (for THP-1 cells): a. Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. b. Differentiate the monocytes into macrophages by adding PMA to a final concentration of 50-100 ng/mL. c. Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. d. After differentiation, gently aspirate the medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours.
-
Treatment with this compound: a. Prepare working solutions of this compound in culture medium at various concentrations (e.g., 0.1, 1, 10, 100 nM). b. Prepare a vehicle control with the same final ethanol concentration as the highest concentration of RvD2-Me used. c. Gently remove the medium from the macrophage-differentiated cells and add 100 µL of the prepared RvD2-Me working solutions or vehicle control to the respective wells. d. Incubate for 15 minutes at 37°C.
-
Phagocytosis: a. Prepare a suspension of fluorescently labeled particles/bacteria in culture medium according to the manufacturer's instructions. b. Add the particle suspension to each well. The ratio of particles to cells should be optimized (e.g., 10:1). c. Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Quantification: a. Plate Reader Method: i. Gently aspirate the medium and wash the cells twice with cold PBS to remove non-ingested particles. ii. Add 100 µL of PBS or a quenching solution (if necessary) to each well. iii. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. b. Flow Cytometry Method: i. Gently detach the cells using a non-enzymatic cell dissociation solution. ii. Wash the cells with cold PBS. iii. Analyze the fluorescence of the cell population using a flow cytometer.
Experimental Workflow Diagram:
In Vivo Murine Peritonitis Model
This protocol describes the use of this compound in a murine model of zymosan-induced peritonitis to assess its anti-inflammatory and pro-resolving effects.
Materials:
-
Male FVB or C57BL/6 mice (8-10 weeks old)
-
This compound stock solution (in ethanol)
-
Sterile, endotoxin-free saline
-
Zymosan A from Saccharomyces cerevisiae
-
Vehicle control (ethanol in saline)
-
Anesthesia (e.g., isoflurane)
-
Peritoneal lavage buffer (e.g., PBS with 3 mM EDTA)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)
-
Counting slides or hemocytometer
Protocol:
-
Preparation of Reagents: a. Prepare a zymosan A suspension in sterile saline at a concentration of 1 mg/mL. b. Prepare the this compound dosing solution by diluting the ethanol stock in sterile saline to the desired concentration (e.g., 100 ng per 200 µL). The final ethanol concentration should be minimal. c. Prepare the vehicle control with the same final concentration of ethanol in saline.
-
Induction of Peritonitis and Treatment: a. Anesthetize the mice. b. Administer this compound (e.g., 100 ng in 200 µL) or vehicle control via intravenous (i.v.) or intraperitoneal (i.p.) injection. c. After 15-30 minutes, induce peritonitis by i.p. injection of 0.5 mL of the zymosan A suspension.
-
Peritoneal Lavage and Cell Analysis: a. At various time points post-zymosan injection (e.g., 4, 12, 24 hours), euthanize the mice. b. Expose the peritoneal cavity and perform a lavage by injecting 5 mL of cold peritoneal lavage buffer. c. Gently massage the abdomen and then aspirate the peritoneal fluid. d. Keep the collected lavage fluid on ice.
-
Cell Counting and Characterization: a. Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter. b. For differential cell counts, prepare cytospin slides and stain with Wright-Giemsa stain. c. For flow cytometric analysis, centrifuge the lavage fluid, resuspend the cell pellet in FACS buffer, and stain with fluorescently labeled antibodies to identify different leukocyte populations (e.g., neutrophils, macrophages).
Data Analysis: Compare the total and differential leukocyte counts in the peritoneal exudates of mice treated with this compound to those treated with the vehicle control at each time point. A reduction in neutrophil numbers and an increase in the macrophage-to-neutrophil ratio are indicative of a pro-resolving effect.
Quantitative Data Summary
The following table summarizes representative effective concentrations and doses of Resolvin D2 from various studies. Note that the methyl ester form is expected to have similar efficacy in vivo after hydrolysis.
| Experimental Model | Cell/Animal Type | Parameter Measured | Effective Concentration/Dose | Reference |
| In Vitro | ||||
| Phagocytosis | Human Neutrophils | Increased E. coli phagocytosis | 1-10 nM | [5] |
| Macrophage Polarization | Murine Bone Marrow-Derived Macrophages | Increased M2 markers | 200 nM | [6] |
| Mucin Secretion | Rat Conjunctival Goblet Cells | Increased mucin secretion | 10^-8 to 10^-6 M | [5] |
| Anti-inflammatory Effects | Human Colonic Explants (Crohn's Disease) | Reduced pro-inflammatory cytokines | 0.01 - 0.3 µM | [2] |
| In Vivo | ||||
| Peritonitis | Mice | Reduced neutrophil infiltration | 100 ng/mouse (i.v.) | [7] |
| Sepsis (CLP model) | Mice | Increased survival | ~2.7 nmol/mouse (~1 µg) | [3] |
| Duchenne Muscular Dystrophy | Mice | Improved muscle function | 5 µg/kg/day (i.p.) | [6] |
| Diabetic Neuropathy | Mice | Improved mechanical allodynia | 1 ng/g body weight/day (injection) | [7] |
Disclaimer: This document is intended for research purposes only. The protocols and data provided are for guidance and should be adapted and optimized for specific experimental conditions. Always consult relevant safety data sheets and institutional guidelines before handling any chemical compounds.
References
- 1. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvin D2 and Its Effects on the Intestinal Mucosa of Crohn’s Disease Patients: A Promising Immune Modulation Therapeutic Target [mdpi.com]
- 3. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin-D2 targets myogenic cells and improves muscle regeneration in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iomcworld.org [iomcworld.org]
Application Notes and Protocols for Measuring Resolvin D2 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D2 (RvD2), a member of the specialized pro-resolving mediators (SPMs) family, is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3][4] SPMs play a crucial role in the resolution phase of inflammation, actively orchestrating the return to tissue homeostasis. Unlike anti-inflammatory molecules that block the initial inflammatory response, resolvins help terminate the inflammatory process and facilitate healing.[5] RvD2, in particular, has demonstrated potent pro-resolving functions, including enhancing the clearance of cellular debris and microbes by phagocytes and modulating the production of inflammatory mediators. Given its role in resolving inflammation, the accurate measurement of RvD2 in human plasma is of significant interest for understanding its physiological and pathological roles and for the development of novel therapeutic strategies for a variety of inflammatory diseases.
This document provides detailed protocols for the quantification of Resolvin D2 in human plasma using two common methodologies: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Overview
The concentration of RvD2 in human plasma is typically very low, often in the picogram per milliliter range. The following tables summarize key quantitative parameters associated with the described methods.
Table 1: ELISA Method Performance Characteristics
| Parameter | Cayman Chemical Kit | MyBioSource Kit |
| Assay Range | 1.6 - 1,000 pg/mL[6] | Not specified, standards create a detectable range[7] |
| Sensitivity (LOD) | ~10 pg/mL (80% B/B0)[6] | 5.0 pg/mL[8][9] |
| Sample Type | Human Plasma, Serum[6] | Serum, plasma, cell culture supernatants, body fluid, tissue homogenate[7] |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Reported Values |
| Limit of Detection (LOD) | 3 pg on-column[1][10] |
| Lower Limit of Quantification (LLOQ) | 6 pg on-column[1][10] |
| Concentration in healthy subjects | Generally <0.1 nM[11] |
| Concentration after n-3 fatty acid supplementation | Mean (SD): 26 (4) pg/mL[1][10] |
Experimental Protocols
Plasma Sample Collection and Handling
Proper sample collection and handling are critical to minimize artificial processes that could alter RvD2 concentrations.
Materials:
-
EDTA or citrate-containing blood collection tubes
-
Centrifuge
-
Cryovials
Protocol:
-
Draw whole blood from fasting individuals (at least 8 hours) into EDTA or citrate-containing tubes.[12] Mild aspiration should be used to prevent hemolysis.[13]
-
Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at room temperature to separate the plasma.[13]
-
Carefully transfer the supernatant (plasma) into clean cryovials.
-
For platelet removal, a second centrifugation step can be performed at 2500 x g for 15 minutes at room temperature.[13]
-
Immediately store the plasma aliquots at -80°C until analysis to ensure stability.[8]
Method 1: Quantification of RvD2 by ELISA
This protocol is a general guideline based on commercially available competitive ELISA kits. Always refer to the specific manufacturer's instructions provided with the kit.
Materials:
-
Resolvin D2 ELISA Kit (e.g., Cayman Chemical, MyBioSource)
-
Plate reader capable of measuring absorbance at the recommended wavelength
-
Pipettes and tips
-
Wash buffer
-
Substrate solution
-
Stop solution
Protocol:
-
Sample Preparation: Depending on the expected concentration, plasma samples may require purification using solid-phase extraction (SPE) as recommended by the kit manufacturer.[6][14] Some kits may allow for direct measurement after dilution.
-
Standard Curve Preparation: Prepare a serial dilution of the RvD2 standard provided in the kit to create a standard curve. This typically ranges from approximately 1.6 to 1,000 pg/mL.[6]
-
Assay Procedure (Competitive ELISA):
-
Add standards and prepared plasma samples to the wells of the antibody-coated microplate.
-
Add the RvD2-HRP conjugate (or similar tracer) to each well.
-
Incubate the plate for the time specified in the kit manual (e.g., one hour).[7] During this incubation, endogenous RvD2 from the sample and the RvD2 conjugate compete for binding to the anti-RvD2 antibody.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for the recommended time to allow for color development. The intensity of the color is inversely proportional to the amount of RvD2 in the sample.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
Method 2: Quantification of RvD2 by LC-MS/MS
This method offers high sensitivity and specificity for the quantification of RvD2. The following is a general protocol and should be optimized for the specific instrumentation used.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Deuterated internal standards (e.g., d5-RvD2)
-
Acetonitrile (ACN), Methanol (MeOH), Acetic Acid
-
Nitrogen gas for evaporation
Protocol:
-
Sample Preparation and Solid-Phase Extraction (SPE):
-
Thaw plasma samples on ice.
-
Spike samples with a deuterated internal standard (e.g., d5-RvD2) to account for sample loss during processing.
-
Acidify the plasma samples to approximately pH 5.0.[14]
-
Condition a C18 SPE cartridge with methanol followed by water.[14]
-
Load the acidified plasma onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the RvD2 and other lipid mediators with methanol.[14]
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 analytical column.
-
Use a mobile phase gradient, for example, starting with a mixture of water with 0.1% acetic acid and a low percentage of an organic solvent mixture (e.g., ACN/MeOH/acetic acid), and gradually increasing the organic phase to elute the analytes. A typical gradient might be: 21% B at 0 min, increasing to 98% B over 25 minutes.[11]
-
-
Mass Spectrometric Detection:
-
-
Data Analysis:
-
Quantify RvD2 by comparing the peak area ratio of the endogenous RvD2 to the deuterated internal standard against a standard curve prepared with known concentrations of RvD2.
-
Visualization of Pathways and Workflows
Resolvin D2 Signaling Pathway
Resolvin D2 exerts its pro-resolving effects by binding to the G-protein coupled receptor GPR18.[2][15][16] This interaction initiates downstream signaling cascades, including the modulation of cyclic adenosine 3',5'-monophosphate (cAMP) levels, which in turn regulate cellular responses to inflammation.[2]
Caption: Resolvin D2 signaling pathway via the GPR18 receptor.
Experimental Workflow for RvD2 Measurement
The general workflow for measuring RvD2 in human plasma involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for measuring RvD2 in human plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Assessment of plasma resolvin levels in women with breast cancer and their associations with disease presentation and immunohistochemical characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Influences of resolvin D1 and D2 on the risk of type 2 diabetes mellitus: a Chinese community-based cohort study [frontiersin.org]
- 13. pxbiovision.com [pxbiovision.com]
- 14. Plasma Resolvin D2 to Leukotriene B4 Ratio Is Reduced in Diabetic Patients with Ischemic Stroke and Related to Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resolvin D2 induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting low recovery of Resolvin D2 in sample extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low recovery of Resolvin D2 (RvD2) during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low Resolvin D2 (RvD2) recovery during sample extraction?
Low recovery of RvD2 is a frequent issue stemming from its complex structure and low endogenous concentrations. The most common problems encountered during solid-phase extraction (SPE), the preferred method for resolvin analysis, include:
-
Analyte Degradation: RvD2 is a lipid mediator that can be unstable and prone to degradation if not handled properly. Tissues can rapidly metabolize resolvins; for instance, adipose tissue can convert RvD2, leading to a significant loss within 30 minutes of incubation[1]. Certain compounds are inherently unstable and can decompose when exposed to light, oxygen, or heat[2].
-
Inefficient Extraction: Problems with the SPE protocol itself are a primary cause of low recovery[3][4][5]. This can include a mismatch between the sorbent and the analyte, use of incorrect solvents for washing or elution, insufficient solvent volumes, or improper sample pH[3][5].
-
Analyte Breakthrough: The analyte may not bind sufficiently to the SPE cartridge and can be lost during the sample loading or washing steps[6]. This can be caused by an incorrect choice of solvents, an inappropriate flow rate, or overloading the cartridge[5].
-
Incomplete Elution: RvD2 may bind too strongly to the sorbent and not be fully released during the elution step. This often happens if the elution solvent is not strong enough or if there are secondary interactions between the analyte and the sorbent material[4][6].
Q2: My RvD2 recovery is poor. Where should I begin troubleshooting?
A systematic approach is crucial for identifying the source of analyte loss. Start by evaluating each phase of your workflow, from sample collection to final analysis. It is recommended to process a standard solution through the entire extraction procedure and collect the fractions from each step (sample loading, washing, and elution) to pinpoint where the loss is occurring[6].
The following diagram illustrates a logical troubleshooting workflow to identify the cause of low recovery.
References
Navigating the Synthesis of Resolvin D2: A Technical Support Guide
The total organic synthesis of Resolvin D2 (RvD2), a potent specialized pro-resolving mediator, presents a significant challenge for synthetic chemists. Its complex structure, featuring multiple stereocenters and a conjugated polyene system, demands precise control over reaction conditions and strategic use of protecting groups. This technical support center provides troubleshooting guides and frequently asked questions to assist researchers in overcoming common hurdles encountered during the synthesis of this important lipid mediator.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the total synthesis of Resolvin D2, offering potential solutions and alternative approaches based on published literature.
Question 1: My Sonogashira coupling reaction between the vinyl iodide and the terminal alkyne fragments is giving a low yield. What are the common causes and how can I improve it?
Answer: Low yields in Sonogashira couplings for syntheses like that of RvD2 can stem from several factors. Here are some troubleshooting steps:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. While Pd(PPh₃)₄ is commonly used, other catalysts like (Ph₃P)₂PdCl₂ may offer better results depending on the specific substrates.[1]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. Ensure it is fresh and of high purity. The absence or deactivation of the copper co-catalyst can significantly hinder the reaction.
-
Base Selection: An appropriate base is necessary to deprotonate the terminal alkyne. Common choices include triethylamine (Et₃N) or n-propylamine.[1] The base should be anhydrous and freshly distilled.
-
Solvent and Temperature: The reaction is typically run in solvents like benzene or THF. Ensure the solvent is thoroughly degassed to prevent oxidative homocoupling of the alkyne. The reaction is often started at 0 °C and gradually warmed to room temperature.[1]
-
Substrate Purity: Impurities in either the vinyl iodide or the alkyne fragment can poison the catalyst. Ensure both starting materials are of high purity.
Question 2: I am observing poor stereoselectivity in the reduction of the C11-C12 triple bond to the corresponding Z-alkene. How can I improve the stereochemical outcome?
Answer: The stereoselective reduction of the internal alkyne to a cis-alkene is a pivotal step in the synthesis of RvD2. The most commonly employed method is partial reduction using a zinc-copper couple (Zn(Cu/Ag)).[1][2]
-
Reagent Preparation and Stoichiometry: The preparation and activation of the Zn(Cu/Ag) reagent are critical for its reactivity and selectivity. A large excess of the reagent is often required to achieve good conversion.[2]
-
Reaction Conditions: The reduction is typically carried out in aqueous methanol at a controlled temperature, for instance, 40 °C.[1] Variations in temperature can affect the selectivity.
-
Alternative Reagents: If the Zn(Cu/Ag) couple proves unsatisfactory, other methods for stereoselective alkyne reduction to cis-alkenes can be considered, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).
Question 3: I am experiencing decomposition of my product during the final deprotection steps. What strategies can I use to minimize this?
Answer: The polyunsaturated nature of Resolvin D2 makes it susceptible to degradation, particularly during late-stage deprotection.
-
Choice of Protecting Groups: The selection of protecting groups for the hydroxyl functions is crucial. Silyl ethers, such as triethylsilyl (TES) or tert-butyldiphenylsilyl (TBDPS), are common.[1] The stability of these groups and the conditions required for their removal should be carefully considered in the overall synthetic strategy. For instance, in the synthesis of the related Resolvin D3, removal of a TBDPS group with TBAF led to product decomposition, necessitating a switch to a TBS protecting group which could be removed under milder conditions.[1]
-
Mild Deprotection Reagents: Employ the mildest possible conditions for deprotection. For silyl ethers, reagents like pyridinium p-toluenesulfonate (PPTS) or hydrofluoric acid-pyridine (HF-Py) can be gentler alternatives to TBAF.[1] For acetonide deprotection, dilute acid in methanol is often effective.[2]
-
Ester Hydrolysis: The final step of ester hydrolysis to the free carboxylic acid should be performed under carefully controlled conditions, typically using lithium hydroxide (LiOH) in a mixture of THF and water at 0 °C.[1] The reaction should be monitored closely to avoid side reactions.
Quantitative Data Summary
The following tables summarize reported yields for key transformations in different total syntheses of Resolvin D2, allowing for a comparison of efficiency.
Table 1: Comparison of Sonogashira Coupling Yields
| Vinyl Iodide Fragment | Alkyne Fragment | Catalyst System | Base | Solvent | Yield (%) | Reference |
| C1-C11 vinyl iodide | C12-C22 alkyne | (Ph₃P)₂PdCl₂/CuI | Et₃N | THF | 83 | [1] |
| C1-C11 vinyl iodide | C12-C22 alkyne | Pd(PPh₃)₄/CuI | n-PrNH₂ | Benzene | Not specified | [1] |
Table 2: Comparison of Triple Bond Reduction Yields
| Substrate | Reducing Agent | Solvent | Yield (%) | Reference |
| C11-C12 alkyne precursor | Zn(Cu/Ag) | MeOH/H₂O | 76 | [1][2] |
| C11-C12 alkyne precursor | Zn(Cu/Ag) | aq. CH₃OH | 70 | [1] |
Key Experimental Protocols
Below are detailed methodologies for crucial steps in a representative total synthesis of Resolvin D2, based on published procedures.
Protocol 1: Sonogashira Coupling
This protocol describes the coupling of a vinyl iodide and a terminal alkyne fragment.[1]
-
To a solution of the vinyl iodide (1 equivalent) in degassed THF, add CuI (0.1 equivalents) and (Ph₃P)₂PdCl₂ (0.05 equivalents).
-
Add the terminal alkyne (1.2 equivalents) followed by triethylamine (3 equivalents).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stereoselective Alkyne Reduction
This protocol details the partial reduction of an internal alkyne to a cis-alkene.[2]
-
Prepare the Zn(Cu/Ag) couple by activating zinc dust with aqueous solutions of copper acetate and silver nitrate.
-
To a solution of the alkyne precursor (1 equivalent) in a mixture of methanol and water, add a large excess of the freshly prepared Zn(Cu/Ag) couple.
-
Heat the reaction mixture to 40 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the excess zinc couple.
-
Concentrate the filtrate and extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Protocol 3: Final Ester Hydrolysis
This protocol outlines the saponification of the methyl ester to yield the free carboxylic acid, Resolvin D2.[1]
-
Dissolve the methyl ester precursor (1 equivalent) in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1M aqueous solution of LiOH (2-3 equivalents) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully acidify the reaction mixture to pH ~5-6 with a saturated aqueous solution of NaH₂PO₄.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford Resolvin D2. Due to its potential instability, it is advisable to use the product immediately or store it under an inert atmosphere at low temperatures.
Visualizing the Synthetic Strategy
The following diagrams illustrate key aspects of the total synthesis of Resolvin D2.
Caption: Retrosynthetic analysis of Resolvin D2.
References
- 1. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation [mdpi.com]
- 2. Total synthesis of the endogenous inflammation resolving lipid resolvin D2 using a common lynchpin - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resolvin D2 Methyl Ester Dose-Response Curves: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for interpreting dose-response curves for Resolvin D2 Methyl Ester (RvD2-ME). Below you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and a summary of quantitative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor for Resolvin D2 (RvD2) and its methyl ester form?
A1: The primary receptor for Resolvin D2 is the G protein-coupled receptor 18 (GPR18), also known as DRV2.[1][2][3] RvD2-ME is expected to be hydrolyzed to its active form, RvD2, to bind to this receptor.
Q2: What are the typical effective concentrations of RvD2 in in vitro assays?
A2: The effective concentration of RvD2 can vary significantly depending on the cell type and the specific biological endpoint being measured. For instance, the EC50 for GPR18 activation in a β-arrestin-based system is approximately 2.0 x 10⁻¹³ M.[4][5] In assays measuring cAMP production in CHO cells overexpressing human GPR18, the EC50 is around 2.2 x 10⁻¹⁰ M.[6] For functional assays such as enhancing efferocytosis, picomolar to nanomolar concentrations are often effective.[6]
Q3: I am not observing a clear dose-dependent effect. What are the potential reasons?
A3: Several factors could contribute to a lack of a clear dose-response. These include:
-
Compound Stability: this compound can be susceptible to degradation. Ensure proper storage and handling.
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Cell Health and Density: The health and confluence of your cell cultures can significantly impact their responsiveness.
-
Receptor Expression: The level of GPR18 expression on your target cells is critical. Low or absent expression will result in a blunted or absent response.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times or buffer composition, can affect the results.
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Vehicle Effects: The solvent used to dissolve RvD2-ME (e.g., ethanol) may have effects at higher concentrations. Always include a vehicle control.
Q4: What are the main downstream signaling pathways activated by RvD2?
A4: Upon binding to GPR18, RvD2 primarily activates the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][7] Another key pathway involves the phosphorylation of STAT3.[1] In some cell types, RvD2 can also stimulate the Phospholipase C (PLC) pathway.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or uneven compound distribution. | Ensure uniform cell density across wells. Use calibrated pipettes and mix well after adding the compound. |
| No response at any concentration | Low or no GPR18 receptor expression on cells. Compound degradation. Incorrect assay setup. | Verify GPR18 expression using qPCR or Western blot. Use freshly prepared or properly stored RvD2-ME. Double-check all assay parameters and reagent concentrations. |
| High background signal | Non-specific binding of reagents. Autofluorescence of cells or compounds. | Optimize blocking steps and washing procedures. Include appropriate controls to measure background fluorescence. |
| Atypical "U-shaped" dose-response curve | Receptor desensitization or activation of counter-regulatory pathways at high concentrations. | This can be a real biological effect. Consider expanding the dose range to fully characterize the response. Investigate potential off-target effects at higher concentrations. |
| Poor solubility of RvD2-ME | Inappropriate solvent or concentration. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., ethanol) and then dilute it in an aqueous buffer for the final assay concentration. Ensure the final solvent concentration is low and consistent across all wells. |
Quantitative Data Summary
The following table summarizes key quantitative data for Resolvin D2 from various studies. Note that "Resolvin D2" is often used interchangeably with its methyl ester form in the literature, with the assumption that the ester is hydrolyzed to the active acid form.
| Parameter | Value | Assay System | Reference |
| EC50 (GPR18 Activation) | ~2.0 x 10⁻¹³ M | β-arrestin recruitment in GPR18-expressing cells | [4][5] |
| Kd (Binding to GPR18) | ~10 nM | Radioligand binding assay with ³H-labeled RvD2 | [2] |
| EC50 (cAMP Production) | ~2.2 x 10⁻¹⁰ M | CHO cells overexpressing human GPR18 | [6] |
| EC50 (Efferocytosis) | ~2.6 x 10⁻¹⁴ M | M2-like macrophages engulfing senescent red blood cells | [6] |
| IC50 (TRPV1 Inhibition) | 0.1 nM | - | [2] |
| IC50 (TRPA1 Inhibition) | 2 nM | - | [2] |
| Effective Concentration (Mucin Secretion) | 10⁻¹¹–10⁻⁸ M | Cultured rat conjunctival goblet cells | [7] |
| Effective Concentration (Inhibition of Histamine-induced Secretion) | 10⁻⁹–10⁻⁷ M | Cultured rat and human conjunctival goblet cells | [8] |
Experimental Protocols
Protocol: Generating a Dose-Response Curve for RvD2-ME using a cAMP Assay
This protocol outlines a general procedure for measuring cAMP levels in response to RvD2-ME stimulation in a cell line overexpressing the human GPR18 receptor.
Materials:
-
Human GPR18-expressing cells (e.g., CHO or HEK293 cells)
-
Cell culture medium and supplements
-
This compound (RvD2-ME)
-
Ethanol (for stock solution)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well microplates
-
Plate reader
Procedure:
-
Cell Culture:
-
Culture the GPR18-expressing cells according to standard protocols.
-
Seed the cells into the appropriate microplate at a predetermined optimal density and allow them to attach and grow overnight.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of RvD2-ME (e.g., 1 mM) in ethanol.
-
Perform serial dilutions of the RvD2-ME stock solution in assay buffer to create a range of concentrations for the dose-response curve (e.g., 10⁻¹² M to 10⁻⁶ M).
-
Prepare a vehicle control containing the same final concentration of ethanol as the highest RvD2-ME concentration.
-
-
Assay Execution:
-
Wash the cells once with assay buffer.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C to inhibit the degradation of cAMP.
-
Add the different concentrations of RvD2-ME and the vehicle control to the respective wells.
-
Incubate for the desired stimulation time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement:
-
Measure the cAMP levels in the cell lysates using the chosen cAMP assay kit and a plate reader.
-
-
Data Analysis:
-
Plot the measured cAMP concentrations against the logarithm of the RvD2-ME concentrations.
-
Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response model) to determine the EC50, Hill slope, and maximum response.
-
Visualizations
Caption: Simplified signaling pathway of Resolvin D2 via its receptor GPR18.
Caption: General experimental workflow for generating a dose-response curve.
References
- 1. Resolvin D2 elevates cAMP to increase intracellular [Ca2+] and stimulate secretion from conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D2 induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
Resolvin D2 Methyl Ester: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Resolvin D2 (RvD2) methyl ester. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store Resolvin D2 methyl ester for long-term use?
A1: For long-term stability, this compound should be stored at -80°C as a solution in ethanol.[1][2] Under these conditions, it is stable for at least one year.[1][2] If you have the compound in powder form, it can be stored at -20°C for up to three years.[3]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: The recommended solvent for storage and handling is ethanol. Commercial preparations are typically supplied in ethanol.[1][2]
Q3: Are there any solvents I should avoid?
A3: Yes. It is advised to avoid solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as resolvins can isomerize and degrade in these solvents, particularly with repeated freeze-thaw cycles.[4] Specifically for a related compound, Resolvin D3 methyl ester, DMSO is noted to cause instability.[5]
Q4: How do I change the solvent from the supplied ethanol to another solvent for my experiment?
A4: To change the solvent, evaporate the ethanol under a gentle stream of nitrogen gas. It is crucial to then immediately add the solvent of your choice to the dried compound.
Q5: I need to prepare an aqueous solution for my biological experiment. What is the best practice?
A5: For biological experiments, it is recommended to make fresh dilutions of the stock solution into aqueous buffers or isotonic saline immediately before use. The solubility of RvD2 methyl ester in PBS (pH 7.2) is approximately 0.05 mg/mL.[1][2] Any unused aqueous solutions should be discarded immediately after use. Ensure the final concentration of the organic solvent from the stock solution is minimal to avoid physiological effects.[4]
Q6: What is the purpose of the methyl ester form of Resolvin D2?
A6: The methyl ester of Resolvin D2 is a more lipophilic version of the free acid.[1] This property may alter its distribution and pharmacokinetic properties, effectively acting as a prodrug.[1] The methyl ester group is susceptible to cleavage by intracellular esterases, which then releases the active free acid form of Resolvin D2 within the cell.[1][4]
Stability and Solubility Data
Storage and Stability Summary
| Form | Storage Temperature | Stability | Recommended Solvent |
| Solution | -80°C | ≥ 1 year | Ethanol |
| Powder | -20°C | ≥ 3 years | N/A |
Solubility Data
| Solvent | Approximate Solubility |
| Ethanol | 50 mg/mL |
| Dimethylformamide (DMF) | 50 mg/mL |
| PBS (pH 7.2) | 0.05 mg/mL |
Data compiled from multiple supplier datasheets.[1][2][3]
Troubleshooting Guide
Issue: I am observing a loss of biological activity in my experiments.
-
Potential Cause 1: Compound Degradation. Resolvins are known to have a relatively short half-life, with studies on the parent compound, Resolvin D2, showing significant degradation in cell culture medium within 48 hours.[6]
-
Solution: Always prepare fresh dilutions from your -80°C stock for each experiment. Avoid using aqueous solutions that have been stored, even for a short period.[4]
-
-
Potential Cause 2: Improper Solvent Choice. Use of solvents like DMSO or DMF for working solutions can lead to isomerization and degradation.[4]
-
Solution: If possible, use ethanol as the solvent for your stock solution and dilute it into your final aqueous buffer immediately before the experiment. If you must use another organic solvent, perform a stability check.
-
-
Potential Cause 3: Repeated Freeze-Thaw Cycles. Repeatedly warming and cooling your stock solution can accelerate degradation.[4][3]
-
Solution: Aliquot your stock solution into smaller, single-use volumes upon receipt to minimize the number of freeze-thaw cycles.[3]
-
Issue: I see unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS).
-
Potential Cause: Isomerization or Oxidation. The conjugated tetraene structure of Resolvin D2 is susceptible to isomerization and oxidation, leading to the formation of related impurities.
-
Solution: Ensure your solvents are of high purity and de-gassed. Protect your samples from light and air exposure as much as possible. When preparing samples for analysis, do so quickly and at low temperatures.
-
Experimental Protocols
Protocol: General Assessment of this compound Stability in a Chosen Solvent
This protocol outlines a general method to assess the stability of RvD2 methyl ester in a specific solvent using HPLC-UV or LC-MS/MS.
-
Preparation of Stock Solution:
-
Prepare a stock solution of RvD2 methyl ester in the recommended storage solvent, ethanol, at a known concentration (e.g., 1 mg/mL).
-
Aliquot and store at -80°C.
-
-
Preparation of Test Solution:
-
Take a fresh aliquot of the ethanol stock solution.
-
Evaporate the ethanol under a gentle stream of nitrogen.
-
Immediately dissolve the residue in the test solvent (e.g., DMSO, DMF, or an aqueous buffer) to a final concentration of approximately 10 µg/mL.
-
-
Time-Point Analysis (T=0):
-
Immediately after preparation, inject an aliquot of the test solution into the HPLC-UV or LC-MS/MS system.
-
Acquire the chromatogram and/or mass spectrum. The peak area of the parent compound at this point will be considered 100%. Resolvin D2 has a characteristic UV absorbance maximum around 302 nm.[1][2][7]
-
-
Incubation:
-
Store the remaining test solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
-
Subsequent Time-Point Analyses:
-
At regular intervals (e.g., 1, 4, 8, 24, 48 hours), inject another aliquot of the test solution into the analytical system.
-
Record the peak area of the RvD2 methyl ester.
-
-
Data Analysis:
-
Calculate the percentage of the remaining RvD2 methyl ester at each time point relative to the T=0 sample.
-
Remaining (%) = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the percentage remaining versus time to determine the stability profile in the tested solvent and conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Key factors influencing the stability of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. netascientific.com [netascientific.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Resolvin-D2 targets myogenic cells and improves muscle regeneration in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Validation & Comparative
comparing the bioactivity of Resolvin D2 and Resolvin D1
An Objective Comparison of the Bioactivity of Resolvin D1 and Resolvin D2
Introduction
The resolution of inflammation is an active and highly regulated process essential for tissue homeostasis and repair. Specialized pro-resolving mediators (SPMs) are a class of endogenous lipid mediators derived from omega-3 fatty acids that orchestrate the return to homeostasis. Among these, the D-series resolvins, particularly Resolvin D1 (RvD1) and Resolvin D2 (RvD2), have garnered significant attention for their potent anti-inflammatory and pro-resolving actions.[1][2][3] Both are biosynthesized from docosahexaenoic acid (DHA) via lipoxygenase pathways and play crucial roles in limiting excessive inflammatory responses.[4] Despite their common precursor and shared pro-resolving functions, RvD1 and RvD2 exhibit distinct bioactivities, primarily due to their engagement with different G protein-coupled receptors (GPCRs), leading to the activation of unique intracellular signaling cascades.[2]
This guide provides a detailed comparison of the bioactivity of RvD1 and RvD2, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals in understanding their distinct and overlapping functions.
Receptor Engagement and Signaling Pathways
The primary distinction in the bioactivity of RvD1 and RvD2 lies in their receptor preference. RvD1 primarily interacts with two GPCRs: ALX/FPR2 (a receptor also shared by Lipoxin A4) and GPR32.[2][5][6][7] In contrast, RvD2 exerts its effects predominantly through a single, specific receptor, GPR18 (also known as DRV2).[7][8][9][10] This differential receptor usage dictates the downstream signaling pathways and subsequent cellular responses.
Resolvin D1 Signaling
Upon binding to ALX/FPR2 and GPR32 on immune cells like neutrophils and macrophages, RvD1 initiates pertussis toxin-sensitive signaling cascades.[5][6] This activation leads to the inhibition of pro-inflammatory pathways, notably by suppressing the activation of NF-κB and down-regulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][11] Furthermore, RvD1 signaling can modulate STAT1 and STAT3 phosphorylation and enhance the expression of anti-inflammatory proteins like heme oxygenase-1 (HO-1) via a p38 MAPK-dependent mechanism.[12] In neuroinflammation, RvD1's actions through ALX/FPR2 have also been shown to suppress BDNF/TrkB signaling.[11]
Resolvin D2 Signaling
RvD2 binding to GPR18 also triggers potent pro-resolving effects but through distinct downstream effectors. The RvD2-GPR18 axis stimulates intracellular signaling that enhances the phosphorylation of CREB, ERK1/2, and STAT3.[8] This pathway is crucial for stimulating macrophage phagocytosis and bacterial clearance.[8][9] Activation of GPR18 can increase intracellular cAMP levels, suggesting coupling to Gαs-like proteins, and subsequent activation of Protein Kinase A (PKA) is involved in its phagocytosis-enhancing effects.[8]
References
- 1. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the access and binding of resolvin D1 (RvD1) to formyl peptide receptor 2 (FPR2/ALX), a class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 5. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Resolvin E1, resolvin D1 and resolvin D2 inhibit constriction of rat thoracic aorta and human pulmonary artery induced by the thromboxane mimetic U46619 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin D1 accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling and Immunoresolving Actions of Resolvin D1 in Inflamed Human Visceral Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D2 Methyl Ester vs. Free Acid: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation. Among them, Resolvin D2 (RvD2) has garnered significant attention for its potent anti-inflammatory and pro-resolving activities in a variety of preclinical models. In experimental settings, RvD2 is often utilized in its free acid form, the biologically active molecule, or as its methyl ester derivative. The rationale for using the methyl ester form is often predicated on the assumption that it may function as a more lipophilic prodrug, potentially enhancing its stability and bioavailability, which is then hydrolyzed by endogenous esterases to release the active free acid. This guide provides an objective comparison of Resolvin D2 methyl ester and its free acid form for in vivo applications, based on available experimental data.
In Vivo Efficacy: A Head-to-Head Comparison
A direct comparison of the in vivo efficacy of RvD2 and its methyl ester was conducted in a murine model of diabetic peripheral neuropathy. The study aimed to evaluate the potential for the methyl ester to provide enhanced efficacy, hypothetically due to an extended half-life. However, the results indicated a contrary outcome.
Table 1: Comparative Efficacy of Resolvin D2 (Free Acid) vs. This compound in a Mouse Model of Diabetic Peripheral Neuropathy
| Endpoint | Resolvin D2 (Free Acid) | This compound | Outcome |
| Mechanical Allodynia | Efficacious in improving | Efficacious in improving | Free acid was more effective than the methyl ester in this endpoint.[1] |
| Motor Nerve Conduction Velocity | Significantly improved | Significantly improved | Both forms showed improvement compared to non-treated diabetic mice.[1] |
| Thermal Nociception | Improved | Less efficacious in improving | The free acid form demonstrated greater efficacy in improving thermal nociception.[2][3] |
The study concluded that, contrary to the initial hypothesis, the methyl esters of resolvins, including RvD2, were generally less potent than their free acid counterparts in this particular disease model.[1][2][3]
The Prodrug Hypothesis: A Look at the Methyl Ester Form
Commercial suppliers of this compound suggest that it may function as a lipophilic prodrug.[4][5] The addition of the methyl group increases the molecule's lipophilicity, which could theoretically alter its absorption and distribution characteristics in vivo. The proposed mechanism of action is that the methyl ester is cleaved by intracellular esterases, thereby releasing the biologically active free acid form of RvD2 at the site of action.[4][5]
While this is a plausible mechanism, there is a notable lack of published in vivo pharmacokinetic studies directly comparing the bioavailability, half-life, and rate of hydrolysis of this compound to its free acid form. Such studies would be crucial to definitively understand the pharmacodynamic differences observed in the diabetic neuropathy model.
Resolvin D2 Signaling Pathway
Resolvin D2 exerts its pro-resolving effects by binding to the G protein-coupled receptor 18 (GPR18), also known as DRV2.[6][7][8][9][10] Activation of GPR18 by RvD2 initiates a signaling cascade that ultimately leads to the resolution of inflammation. The key signaling events are depicted in the diagram below. It is presumed that RvD2 methyl ester, upon hydrolysis to the free acid, activates the same pathway.
References
- 1. iomcworld.org [iomcworld.org]
- 2. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]
- 3. Specialized Pro-Resolving Mediator Network: An Update on Production and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [cora.ucc.ie]
- 5. Resolvin-D2 targets myogenic cells and improves muscle regeneration in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Resolvin D2/GPR18 signaling enhances monocytic myeloid-derived suppressor cell function to mitigate abdominal aortic aneurysm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
GPR18: Validated Receptor for the Pro-Resolving Mediator Resolvin D2
A comprehensive analysis of experimental data solidifies GPR18 as the specific receptor for Resolvin D2 (RvD2), a potent lipid mediator involved in the resolution of inflammation. Comparative studies demonstrate a high degree of specificity in this ligand-receptor pairing, with alternative G protein-coupled receptors (GPCRs) showing negligible interaction.
Resolvin D2 (RvD2), a member of the specialized pro-resolving mediators (SPMs) family, plays a crucial role in orchestrating the return to tissue homeostasis following inflammation. Its therapeutic potential in a range of inflammatory diseases has spurred significant research into its molecular mechanisms of action, with the identification of its cognate receptor being a critical step. Extensive experimental evidence has now validated the G protein-coupled receptor 18 (GPR18) as the primary and specific receptor for RvD2.
Initial Receptor Screening and Specificity
The journey to pinpoint GPR18 as the RvD2 receptor began with an unbiased screening of a panel of orphan GPCRs. In a key study by Chiang et al. (2015), a β-arrestin-based screening assay was employed, which measures receptor activation upon ligand binding. This initial screen identified GPR18, GPR26, and GPR30 as potential candidates that responded to RvD2.[1][2]
However, subsequent dose-response experiments revealed the highly specific nature of the RvD2-GPR18 interaction. While RvD2 activated GPR18 in a concentration-dependent manner, it failed to elicit a response from cells overexpressing GPR26 or GPR30, effectively ruling them out as bona fide RvD2 receptors.[1][2]
Further validating this specificity, other structurally related resolvins, such as Resolvin D1 (RvD1) and Resolvin D3 (RvD3), did not activate GPR18, indicating that the receptor can distinguish between closely related lipid mediators.[1][2]
Quantitative Comparison of Receptor Activation
The following table summarizes the quantitative data from dose-response experiments, highlighting the specific activation of GPR18 by RvD2 compared to other potential receptors.
| Ligand | Receptor | Parameter | Value | Reference |
| Resolvin D2 | GPR18 | EC50 | ~2.0 x 10-13 M | [1][3] |
| Resolvin D2 | GPR26 | Activation | No significant activation | [1][2] |
| Resolvin D2 | GPR30 | Activation | No significant activation | [1][2] |
| Resolvin D1 | GPR18 | Activation | No significant activation | [1][2] |
| Resolvin D3 | GPR18 | Activation | No significant activation | [1][2] |
Binding Affinity and Competitive Inhibition
Direct binding assays using radiolabeled RvD2 ([³H]-RvD2) further solidified the specific interaction with GPR18. Scatchard analysis of saturation binding experiments determined the dissociation constant (Kd) to be approximately 10 nM, indicating a high-affinity interaction.[1][4]
Competitive binding assays were crucial in demonstrating that other SPMs do not interact with GPR18. Unlabeled RvD2 effectively competed with [³H]-RvD2 for binding to GPR18, as expected. In contrast, other SPMs, including RvD1, RvD3, Maresin 1 (MaR1), and Protectin D1 (PD1), did not displace the radiolabeled RvD2, confirming that they do not bind to GPR18.[1]
| Competitor Ligand | Receptor | Binding Inhibition of [³H]-RvD2 | Reference |
| Unlabeled RvD2 | GPR18 | Yes | [1] |
| Resolvin D1 | GPR18 | No | [1] |
| Resolvin D3 | GPR18 | No | [1] |
| Maresin 1 | GPR18 | No | [1] |
| Protectin D1 | GPR18 | No | [1] |
Functional Validation in Cellular and In Vivo Models
The functional consequences of the RvD2-GPR18 interaction have been extensively documented. In human macrophages, RvD2 stimulates phagocytosis and efferocytosis (the clearance of apoptotic cells), and these effects are dependent on GPR18 expression.[1][5] Overexpression of GPR18 enhances these pro-resolving functions, while knockdown of GPR18 abrogates them.[1][5]
Furthermore, studies using GPR18-deficient mice have provided in vivo validation. The protective effects of RvD2 in models of bacterial infection and inflammation are lost in mice lacking GPR18, demonstrating the critical role of this receptor in mediating the beneficial actions of RvD2.[1][5][6]
Experimental Protocols
A summary of the key experimental methodologies used to validate the RvD2-GPR18 interaction is provided below.
GPCR Activation Assay (β-arrestin Recruitment)
This assay measures the recruitment of β-arrestin to the GPCR upon ligand-induced activation.
-
Cells (e.g., CHO cells) are co-transfected with a plasmid encoding the GPCR of interest fused to a fragment of a reporter enzyme and a second plasmid encoding β-arrestin fused to the complementary fragment of the reporter.
-
Upon ligand binding and receptor activation, β-arrestin is recruited to the GPCR, bringing the two enzyme fragments into proximity and reconstituting a functional enzyme.
-
A substrate for the enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured, which is proportional to the extent of receptor activation.
Radioligand Binding Assay
This method directly measures the binding of a radiolabeled ligand to its receptor.
-
Membranes from cells overexpressing the receptor of interest (e.g., GPR18) are prepared.
-
The membranes are incubated with increasing concentrations of a radiolabeled ligand (e.g., [³H]-RvD2) to determine total binding.
-
A parallel set of incubations is performed in the presence of a high concentration of the corresponding unlabeled ligand to determine non-specific binding.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
For competitive binding, a fixed concentration of the radiolabeled ligand is incubated with the membranes in the presence of varying concentrations of unlabeled competitor ligands.
Macrophage Phagocytosis Assay
This functional assay assesses the ability of macrophages to engulf particles.
-
Human monocyte-derived macrophages are cultured.
-
To modulate GPR18 expression, cells can be transfected with GPR18-expressing plasmids or with shRNA targeting GPR18.
-
The macrophages are treated with RvD2 or a vehicle control.
-
Fluorescently labeled particles (e.g., zymosan or E. coli) or apoptotic cells are added to the macrophage cultures.
-
After an incubation period, non-engulfed particles are washed away, and the extent of phagocytosis is quantified by measuring the fluorescence associated with the macrophages.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described.
Figure 1: Simplified signaling pathway of the RvD2-GPR18 axis.
Figure 2: Experimental workflow for the validation of GPR18 as the RvD2 receptor.
References
- 1. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Commercial Resolvin D2 Antibodies
For researchers, scientists, and drug development professionals investigating the potent pro-resolving mediator Resolvin D2 (RvD2), the specificity of the antibodies used for its detection and quantification is paramount. This guide provides a comparative overview of commercially available RvD2 antibodies, with a focus on their cross-reactivity with other structurally related lipid mediators. The information presented here is intended to assist in the selection of the most appropriate antibody for your specific research needs.
The biological activity of resolvins and other specialized pro-resolving mediators (SPMs) is highly stereospecific. Therefore, an antibody's ability to distinguish RvD2 from other D-series resolvins (like RvD1), E-series resolvins, maresins, and lipoxins is critical for generating accurate and reproducible data. This guide summarizes the available cross-reactivity data from manufacturers and published literature.
Quantitative Cross-Reactivity Data
The cross-reactivity of an antibody is a measure of its binding affinity to molecules other than its intended target. In the context of RvD2, it is crucial to assess binding to other lipid mediators that share structural similarities. The following table summarizes the cross-reactivity data for a commercially available Resolvin D2 ELISA kit.
| Manufacturer | Product Name | Catalog No. | Target Analyte | Cross-Reactant | Cross-Reactivity (%) |
| Cayman Chemical | Resolvin D2 ELISA Kit | 501120 | Resolvin D2 | Resolvin D2 | 100% |
| Resolvin D1 | 18% | ||||
| Resolvin D3 | 1.3% | ||||
| Resolvin D5 | 0.2% | ||||
| Resolvin D6 | 0.2% | ||||
| 17(S)-hydroxy DHA | 0.1% | ||||
| Maresin 1 | 0.04% | ||||
| Lipoxin A₄ | <0.01% | ||||
| Leukotriene B₄ | <0.01% | ||||
| Prostaglandin E₂ | <0.01% | ||||
| Docosahexaenoic Acid (DHA) | <0.01% | ||||
| MyBioSource | Resolvin D2 ELISA Kit | MBS7269326 | Resolvin D2 | Not specified | No significant cross-reactivity or interference between RvD2 and analogues was observed.[1] |
Note: Data for other commercially available antibodies for applications such as Western Blotting and Immunohistochemistry is often not provided in a quantitative format by the manufacturers. Researchers are encouraged to perform in-house validation or consult publications that have utilized these antibodies for specificity information.
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive immunoassay format, most commonly a competitive ELISA.
Competitive ELISA for Cross-Reactivity Assessment
This method quantifies the ability of a potential cross-reactant to compete with a fixed amount of labeled (e.g., enzyme-conjugated) target analyte for binding to the antibody.
Principle: A microplate is coated with a capture antibody specific for the target analyte (RvD2). A known concentration of the target analyte tracer (e.g., RvD2 conjugated to an enzyme) is mixed with either the standard of the target analyte or the potential cross-reacting substance. This mixture is then added to the antibody-coated wells. If the cross-reacting substance binds to the antibody, it will compete with the tracer, resulting in a decreased signal compared to the signal from the tracer alone.
Brief Protocol:
-
Coating: Coat a 96-well microplate with a suitable capture antibody (e.g., anti-rabbit IgG).
-
Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.
-
Competition: In separate tubes, prepare a series of dilutions of the unlabeled cross-reactant. Add the Resolvin D2-specific antiserum and the enzyme-linked Resolvin D2 tracer to each dilution. Also, prepare a standard curve using unlabeled Resolvin D2.
-
Incubation: Transfer the mixtures to the coated and blocked microplate wells and incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Development: Add a substrate for the enzyme, which will produce a colored product.
-
Measurement: Measure the absorbance of the wells using a microplate reader. The intensity of the color is inversely proportional to the amount of unlabeled RvD2 or cross-reactant in the sample.
-
Calculation: The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of RvD2 at 50% B/B₀ / Concentration of Cross-Reactant at 50% B/B₀) x 100
Where B is the absorbance of a sample or standard and B₀ is the absorbance of the zero-standard (containing only the tracer).
Visualizing Key Processes
To provide a better understanding of the biological context and the experimental workflow, the following diagrams have been generated.
Conclusion
References
A Comparative Guide to Aspirin-Triggered Resolvin D2 and Canonical Resolvin D2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and biological actions of Aspirin-Triggered Resolvin D2 (AT-RvD2), also known as 17R-RvD2, and its canonical counterpart, Resolvin D2 (RvD2 or 17S-RvD2). Both are potent specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA), playing crucial roles in the resolution of inflammation. Understanding their distinct characteristics is vital for the development of novel anti-inflammatory and pro-resolving therapeutics.
Biosynthesis: A Tale of Two Pathways
Canonical RvD2 is naturally synthesized via the sequential action of 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX) on DHA.[1] In contrast, the biosynthesis of AT-RvD2 is initiated by the enzyme cyclooxygenase-2 (COX-2) after it has been acetylated by aspirin.[2] This altered COX-2 activity converts DHA into a 17R-hydroperoxy intermediate, which is then further processed by 5-LOX to yield the 17R-epimer of RvD2.[2][3] This structural difference, specifically the stereochemistry at the 17th carbon position, is a key determinant of the molecule's biological stability and activity. Aspirin-triggered SPMs are known to be more resistant to rapid enzymatic inactivation in vivo.
Comparative Efficacy Data
Recent studies have enabled direct comparisons of the biological activities of AT-RvD2 and canonical RvD2. The data indicates that both molecules exhibit potent pro-resolving actions, often with comparable efficacy at their shared receptor.
Table 1: Receptor Activation and Downstream Signaling
| Parameter | Aspirin-Triggered Resolvin D2 (17R-RvD2) | Canonical Resolvin D2 (17S-RvD2) | Reference |
| Receptor | GPR18/DRV2 | GPR18/DRV2 | [4][5] |
| Receptor Activation | Equipotent to RvD2 | Equipotent to AT-RvD2 | [4] |
| cAMP Production EC₅₀ | ~ 1.0 x 10⁻¹⁰ M | ~ 2.2 x 10⁻¹⁰ M | [4] |
Table 2: Cellular Pro-Resolving Functions
| Biological Activity | Aspirin-Triggered Resolvin D2 (17R-RvD2) | Canonical Resolvin D2 (17S-RvD2) | Reference |
| Neutrophil Phagocytosis of E. coli | Dose-dependently increased; equipotent to RvD2 at 10 nM | Dose-dependently increased; equipotent to AT-RvD2 at 10 nM | [4] |
| Intracellular ROS Production in Neutrophils | Dose-dependently increased (0.1 to 10 nM) | Dose-dependently increased (0.1 to 10 nM) | [4] |
| Efferocytosis of Senescent RBCs by M2-like Macrophages | Potently enhanced (EC₅₀ ~ 2.6 x 10⁻¹⁴ M) | Not directly compared in the same study | [4] |
Mechanism of Action: The GPR18 Signaling Axis
Both AT-RvD2 and canonical RvD2 exert their pro-resolving effects primarily through the G protein-coupled receptor 18 (GPR18), also known as DRV2.[4][6] Activation of this receptor on immune cells, particularly phagocytes like neutrophils and macrophages, initiates a cascade of intracellular signaling events. This includes the production of the second messenger cyclic adenosine 3′,5′-monophosphate (cAMP) and the activation of protein kinase A (PKA) and the transcription factor STAT3.[1] These pathways collectively enhance phagocytosis, bacterial clearance, and the suppression of pro-inflammatory mediators.[1][4] The finding that both epimers activate GPR18 with similar potencies underscores the conserved and critical nature of this signaling axis for inflammation resolution.[4]
References
- 1. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel lipid mediators promote resolution of acute inflammation: impact of aspirin and statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 4. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. mdpi.com [mdpi.com]
Resolvin D2: A Novel Biomarker for Cardiovascular Disease on the Horizon?
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cardiovascular disease (CVD) diagnostics and prognostics is continually evolving, with a growing emphasis on identifying biomarkers that not only predict risk but also reflect the underlying pathophysiology of the disease. Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), is emerging as a promising candidate in this arena. Its potent anti-inflammatory and pro-resolving actions position it as a potential indicator of the body's capacity to manage the chronic inflammation that drives atherosclerosis and other cardiovascular pathologies. This guide provides an objective comparison of RvD2 with established CVD biomarkers, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in evaluating its potential.
Performance in Cardiovascular Disease: A Comparative Overview
While direct head-to-head clinical trials comparing the diagnostic and prognostic performance of Resolvin D2 against established biomarkers are still emerging, existing studies provide valuable insights into its potential. The following tables summarize key quantitative data for RvD2, high-sensitivity C-reactive protein (hs-CRP), and cardiac troponin, allowing for an indirect comparison of their utility in assessing cardiovascular risk and events.
Table 1: Prognostic Value of Resolvin D2 in Atherosclerotic Cardiovascular Disease (ASCVD)
| Biomarker | Population | Endpoint | Result | 95% Confidence Interval | p-value | Citation |
| Resolvin D2 | Community-dwelling individuals (n=2633) | Incident ASCVD | Inverted U-shaped association. Below a threshold, each unit increase in ln(RvD2) was associated with a 2.05-fold increased risk. Above the threshold, each unit increase was associated with a 36% reduced risk. | 1.13–3.74 (below threshold); 0.51–0.80 (above threshold) | 0.019 (below); <0.001 (above) | [1][2] |
| Incident Stroke | Below a threshold, adjusted HR: 2.22. Above the threshold, adjusted HR: 0.60. | 1.09–4.50 (below); 0.46–0.78 (above) | - | [1] | ||
| Incident Coronary Heart Disease | Below a threshold, adjusted HR: 2.42. Above the threshold, adjusted HR: 0.64. | 1.18–4.95 (below); 0.50–0.82 (above) | - | [1] |
Table 2: Prognostic Value of High-Sensitivity C-Reactive Protein (hs-CRP) in Cardiovascular Disease
| Biomarker | Population | Endpoint | Result | 95% Confidence Interval | p-value | Citation |
| hs-CRP | Myocardial infarction survivors (n=17,464) | Major Adverse Cardiovascular Events (MACE) | Adjusted HR for hs-CRP ≥2 mg/L: 1.28 | 1.18–1.38 | - | [3] |
| All-cause mortality | Adjusted HR for hs-CRP ≥2 mg/L: 1.42 | 1.31–1.53 | - | [3] | ||
| Healthy male physicians | Myocardial Infarction | 3-fold higher incidence for highest vs. lowest quartile (≥2.11 mg/L vs. ≤0.55 mg/L) | - | <0.001 | [4][5] | |
| Ischemic Stroke | 2-fold higher incidence for highest vs. lowest quartile | - | - | [4] | ||
| Healthy women | Cardiovascular Events | 4.4-fold more events for highest vs. lowest quartile | - | <0.001 | [4] |
Table 3: Diagnostic Performance of Cardiac Troponin for Acute Myocardial Infarction (AMI)
| Biomarker | Metric | Value | 95% Confidence Interval | Notes | Citation |
| Cardiac Troponin I | Sensitivity | 85% | - | When troponin I > 2.0 ng/mL was used as the cutoff. | [6] |
| Specificity | 91% | - | Compared to CK-MB and ECG. | [6] | |
| Sensitivity | 94% | - | When troponin I > 0.6 ng/mL was used as the cutoff. | [6] | |
| Specificity | 81% | - | Compared to CK-MB and ECG. | [6] | |
| High-Sensitivity Troponin I | Sensitivity | 90.7% | - | At presentation. | [7] |
| Specificity | 90.2% | - | At presentation. | [7] | |
| Positive Predictive Value | 87% | - | At presentation. | [7] |
The Resolvin D2 Signaling Pathway in Atherosclerosis
Resolvin D2 exerts its atheroprotective effects primarily through its interaction with the G protein-coupled receptor 18 (GPR18), which is expressed on various immune cells, including macrophages, as well as on endothelial cells.[8][9] Activation of the RvD2-GPR18 axis initiates a cascade of intracellular events that collectively dampen inflammation, promote the resolution of inflammation, and facilitate tissue repair within the atherosclerotic plaque.
Caption: RvD2-GPR18 signaling pathway in atherosclerosis.
Experimental Protocols: Measurement of Resolvin D2 in Human Plasma
Accurate and reproducible measurement of RvD2 is critical for its validation as a biomarker. The most common method for quantifying RvD2 in biological samples is a competitive enzyme-linked immunosorbent assay (ELISA).
Experimental Workflow for RvD2 Biomarker Validation
Caption: Workflow for validating RvD2 as a CVD biomarker.
Detailed Protocol for Competitive ELISA of Plasma Resolvin D2
This protocol is a general guideline and should be optimized based on the specific ELISA kit manufacturer's instructions.
1. Sample Collection and Preparation:
-
Collect whole blood into tubes containing EDTA as an anticoagulant.[10]
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[10]
-
Aliquot the supernatant (plasma) and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[10]
2. Solid Phase Extraction (SPE):
-
Acidify plasma samples to pH 3.5 with 2M HCl.
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Load the acidified plasma onto the cartridge.
-
Wash the cartridge with water followed by hexane to remove impurities.
-
Elute RvD2 with methyl formate.
-
Evaporate the methyl formate under a stream of nitrogen and reconstitute the sample in the assay buffer provided with the ELISA kit.
3. Competitive ELISA Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the RvD2 standard provided in the kit to create a standard curve.
-
Plate Loading:
-
Add 100 µL of the appropriate standard, control, or prepared sample to the wells of the microplate pre-coated with a capture antibody.
-
Add 50 µL of RvD2-acetylcholinesterase (AChE) tracer to each well.
-
Add 50 µL of RvD2 ELISA antiserum to each well.
-
-
Incubation: Cover the plate and incubate overnight at 4°C.
-
Washing: Wash the plate five times with the provided wash buffer to remove unbound reagents.
-
Development:
-
Add 200 µL of Ellman's Reagent to each well.
-
Incubate the plate in the dark on a plate shaker for 60-90 minutes.
-
-
Reading: Read the absorbance at 405-420 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of RvD2 in the sample.
-
Calculation: Calculate the concentration of RvD2 in the samples by comparing their absorbance to the standard curve.
Conclusion and Future Directions
Resolvin D2 shows considerable promise as a novel biomarker for cardiovascular disease. Its unique biological role in the resolution of inflammation offers a different perspective compared to traditional markers of inflammation or cardiac injury. The inverted U-shaped association with ASCVD risk suggests a complex regulatory role and highlights the need for further research to understand the optimal physiological range of RvD2.
While the current evidence is compelling, large-scale prospective studies are required to definitively establish the clinical utility of RvD2 as a standalone or complementary biomarker for CVD. Head-to-head comparisons with hs-CRP and troponin in diverse patient populations will be crucial to determine its diagnostic and prognostic accuracy. Furthermore, standardization of pre-analytical and analytical procedures for RvD2 measurement is essential for its widespread clinical adoption. For drug development professionals, RvD2 and its receptor GPR18 represent a promising therapeutic target for modulating the resolution of inflammation in atherosclerosis and other cardiovascular diseases. Continued research in this area holds the potential to usher in a new era of personalized medicine for CVD, where therapeutic interventions can be guided by a deeper understanding of an individual's inflammatory and pro-resolving status.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. Inverted U‐Shaped Association of Plasma Resolvin D2 With Atherosclerotic Cardiovascular Disease and the Mediation Effects of Serum Cholesterol: A Chinese Community‐Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. High-Sensitivity C-Reactive Protein and Cardiovascular Disease Across Countries and Ethnicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HsCRP in ASCVD | USC Journal [uscjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. The utility of troponin measurement to detect myocardial infarction: review of the current findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The resolvin D2 - GPR18 axis is expressed in human coronary atherosclerosis and transduces atheroprotection in apolipoprotein E deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resolvin D2 and its receptor GPR18 in cardiovascular and metabolic diseases: A promising biomarker and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
A Head-to-Head Comparison of Resolvin D2 and Maresin 1 in Inflammation Resolution and Tissue Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators derived from polyunsaturated fatty acids that actively orchestrate the resolution of inflammation, a critical process for maintaining tissue homeostasis. Among these, Resolvin D2 (RvD2) and Maresin 1 (MaR1), both derived from docosahexaenoic acid (DHA), have emerged as potent regulators of this process. This guide provides an objective, data-supported comparison of RvD2 and MaR1, focusing on their biosynthesis, signaling pathways, and functional efficacy in various preclinical models.
Biosynthesis and Molecular Origins
Both RvD2 and MaR1 originate from the omega-3 fatty acid DHA but are synthesized through distinct enzymatic pathways in different cell types.
Resolvin D2 (RvD2): The biosynthesis of RvD2 is initiated by the 15-lipoxygenase (15-LOX) enzyme, which converts DHA into 17S-hydroperoxy-DHA (17S-HpDHA).[1][2] This intermediate is then further processed by 5-lipoxygenase (5-LOX) to form an epoxide intermediate, which is subsequently hydrolyzed to yield RvD2 (7S,16R,17S-trihydroxy-docosa-4Z,8E,10Z,12E,14E,19Z-hexaenoic acid).[3][4][5] This process often involves transcellular biosynthesis, where one cell type produces the intermediate that is then converted by a neighboring cell.[3][6]
Maresin 1 (MaR1): MaR1 biosynthesis is primarily initiated in macrophages by the enzyme 12-lipoxygenase (12-LOX).[7][8] This enzyme converts DHA to 14S-hydroperoxy-DHA (14S-HpDHA), which is then enzymatically converted to a 13S,14S-epoxy-maresin intermediate.[7][8][9] This epoxide is subsequently hydrolyzed to form MaR1 (7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid).[9][10] Transcellular biosynthesis of MaR1 has also been identified, particularly involving platelet-neutrophil interactions.[8][10]
DOT Script for Biosynthesis Pathways
Caption: Biosynthesis pathways of Resolvin D2 and Maresin 1 from DHA.
Receptors and Signaling Pathways
RvD2 and MaR1 exert their biological functions by binding to specific G protein-coupled receptors (GPCRs), initiating distinct intracellular signaling cascades.
Resolvin D2 (RvD2): The primary receptor for RvD2 is GPR18, also known as DRV2.[4][11][12] Activation of GPR18 by RvD2 has been shown to stimulate several downstream pathways. In macrophages, this interaction enhances the phosphorylation of CREB, ERK1/2, and STAT3, leading to increased phagocytosis of bacteria.[11][13] This signaling is dependent on protein kinase A (PKA) and STAT3.[11] In other cell types, RvD2-GPR18 signaling can increase intracellular calcium ([Ca2+]i) and cyclic AMP (cAMP) levels.[14]
Maresin 1 (MaR1): MaR1 primarily signals through the Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6).[9][15][16] MaR1 binding to LGR6 on phagocytes enhances phagocytosis and efferocytosis.[15] The downstream signaling can involve the activation of phospholipase C (PLC) and D (PLD), leading to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn activate Protein Kinase C (PKC) and increase intracellular calcium.[16][17] MaR1 signaling has also been linked to the inhibition of the NF-κB pathway.[9][18] Another identified receptor for MaR1 is the retinoic acid-related orphan receptor α (RORα), which is located in the nucleus.[19]
DOT Script for Signaling Pathways
Caption: Simplified signaling pathways for Resolvin D2 and Maresin 1.
Comparative Efficacy in Preclinical Models
Both RvD2 and MaR1 have demonstrated potent pro-resolving and anti-inflammatory effects across a range of preclinical models. While direct head-to-head studies are limited, a comparison of their activities in similar models provides valuable insights.
| Parameter | Resolvin D2 (RvD2) | Maresin 1 (MaR1) |
| Primary Cell Targets | Macrophages, Neutrophils, T-cells, Myogenic cells[20][21] | Macrophages, Neutrophils, T-cells, Platelets[10][15][19] |
| Key Anti-inflammatory Actions | Reduces neutrophil infiltration, enhances macrophage phagocytosis and efferocytosis, decreases pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β), promotes M2 macrophage polarization.[5][20][21] | Reduces neutrophil infiltration, enhances macrophage phagocytosis and efferocytosis, decreases pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β), promotes M2 macrophage polarization, inhibits NF-κB activation.[9][18][19] |
| Tissue Repair & Regeneration | Promotes muscle regeneration in models of muscular dystrophy, accelerates wound healing.[3][20] | Stimulates tissue regeneration in planaria, improves bone regeneration, protects against ischemia-reperfusion injury.[9][22] |
| Pain Resolution | Attenuates neuropathic and bone cancer pain by inhibiting IL-17 and CXCL1 release.[23] | Reduces inflammatory and neuropathic pain, in part by inhibiting TRPV1.[19] |
| Host Defense | Increases survival in polymicrobial sepsis by enhancing bacterial clearance.[11][13][24] | Protects against sepsis-induced organ injury.[18] |
Quantitative Data from Preclinical Inflammation Models
| Model | Mediator | Dose | Key Findings | Reference |
| Zymosan-induced Peritonitis (mouse) | RvD2 | 50 ng/mouse (i.p.) | ~40% reduction in maximal neutrophil infiltration; shortened resolution interval by 74% (from 25h to 6.5h). | [25] |
| Zymosan-induced Peritonitis (mouse) | MaR1 | 50 ng/mouse (i.p.) | Reduced polymorphonuclear leukocyte (PMN) infiltration. | [9][25] |
| Atherosclerosis (mouse) | RvD2 | Repetitive delivery | Halted expansion of necrotic core, increased fibrous cap thickness. | [26][27] |
| Atherosclerosis (mouse) | MaR1 | Repetitive delivery | Halted accumulation of macrophages, stimulated collagen synthesis in smooth muscle cells. | [26][27] |
| Allergic Airway Inflammation (mouse) | RvD2 | 100 ng (intranasal) | Decreased total cells and eosinophils in bronchoalveolar lavage; reduced serum IgE. | [4][21] |
| Colitis (mouse) | MaR1 | 0.1, 0.3, 1 µ g/animal | Decreased disease activity index, reduced inflammatory cytokines (TNF-α, IL-1β, IL-6), and inhibited the TLR4/NF-κB pathway. | [9][28] |
| Acute Pancreatitis (mouse) | MaR1 | 0.1, 0.5, 1 µg (i.p.) | Decreased serum amylase and lipase; reduced TNF-α, IL-1β, and IL-6 levels. | [9][18] |
| Tibial Fracture (aged mouse) | MaR1 | 5 µg/kg (i.p.) | Decreased pro-inflammatory macrophages and serum levels of IL-6, IL-10, and TNF-α. | [9] |
Experimental Protocols
The evaluation of RvD2 and MaR1 efficacy relies on standardized and reproducible experimental models. Below are methodologies for key experiments frequently cited in the literature.
Zymosan-Induced Peritonitis in Mice
This is a classic self-resolving inflammation model used to assess the pro-resolving activities of SPMs.
Objective: To quantify the effect of a test compound on leukocyte infiltration and resolution of inflammation in the peritoneal cavity.
Methodology:
-
Animal Model: Male FVB or C57BL/6 mice (8-10 weeks old) are commonly used.
-
Treatment: Administer RvD2, MaR1 (e.g., 10-100 ng/mouse), or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Inflammation Induction: 15-30 minutes post-treatment, inject zymosan A (from Saccharomyces cerevisiae, e.g., 1 mg/mouse in 1 ml saline) i.p. to induce peritonitis.
-
Exudate Collection: At various time points (e.g., 4, 12, 24, 48 hours), euthanize mice and collect peritoneal exudates by lavage with 3-5 ml of PBS containing 3 mM EDTA.
-
Cellular Analysis:
-
Determine total leukocyte counts using a hemocytometer.
-
Prepare cytospin slides, stain with Wright-Giemsa, and perform differential cell counts (neutrophils, macrophages) under light microscopy.
-
Alternatively, use flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) for more detailed analysis.
-
-
Data Analysis: Plot leukocyte numbers over time to determine the maximal infiltration (Cmax), the time to reach Cmax (Tmax), and the resolution interval (Ri), which is the time from Tmax to when leukocyte numbers return to 50% of Cmax.
DOT Script for Zymosan Peritonitis Workflow
Caption: Workflow for the murine zymosan-induced peritonitis model.
Macrophage Phagocytosis/Efferocytosis Assay
Objective: To measure the ability of macrophages to engulf particles (phagocytosis) or apoptotic cells (efferocytosis) in the presence of RvD2 or MaR1.
Methodology:
-
Macrophage Isolation: Isolate primary macrophages (e.g., mouse bone marrow-derived macrophages or peritoneal macrophages) and culture them in appropriate media.
-
Treatment: Pre-incubate macrophages with various concentrations of RvD2 or MaR1 (e.g., 0.1-100 nM) or vehicle for 15-30 minutes.
-
Target Preparation:
-
Phagocytosis: Use fluorescently labeled zymosan particles or E. coli.
-
Efferocytosis: Induce apoptosis in neutrophils (e.g., by UV irradiation or overnight culture) and label them with a fluorescent dye (e.g., CFSE).
-
-
Co-incubation: Add the prepared targets to the macrophage cultures at a specific ratio (e.g., 10:1 target-to-macrophage) and incubate for 30-90 minutes.
-
Quantification:
-
Wash away non-engulfed targets.
-
Analyze the percentage of macrophages that have engulfed targets and the number of targets per macrophage using fluorescence microscopy or flow cytometry.
-
-
Data Analysis: Calculate the phagocytic index (percentage of positive cells × mean fluorescence intensity) and compare between treatment groups.
Summary and Conclusion
Resolvin D2 and Maresin 1 are both powerful pro-resolving mediators derived from DHA, yet they possess distinct biosynthetic pathways, receptors, and nuanced functional profiles.
-
Biosynthesis: RvD2 is a product of the 15-LOX/5-LOX pathway, while MaR1 is generated via the 12-LOX pathway, primarily in macrophages.
-
Signaling: RvD2 signals through GPR18/DRV2, often involving PKA and STAT3, whereas MaR1 utilizes LGR6 and can modulate NF-κB and PLC pathways.
-
Efficacy: Both mediators potently reduce neutrophil infiltration and enhance macrophage phagocytic functions. Quantitative data from peritonitis models show that both are effective in the nanogram range. Their therapeutic potential has been demonstrated in a wide array of disease models, from inflammatory conditions like colitis and pancreatitis (MaR1) to allergic airway inflammation and sepsis (RvD2).
While both molecules are promising therapeutic candidates for inflammatory diseases, the choice between them may depend on the specific cellular context and the underlying pathology of the disease. MaR1 shows particularly strong effects in macrophage-driven inflammation and tissue regeneration, while RvD2 has well-documented roles in controlling adaptive T-cell responses and promoting host defense against infection. Further head-to-head comparative studies are warranted to fully delineate their therapeutic windows and potential for clinical translation.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D2 regulates type 2 inflammatory responses and promotes resolution of mouse allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 7. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maresin - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Resolvin D2 elevates cAMP to increase intracellular [Ca2+] and stimulate secretion from conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maresin 1, a specialized proresolving mediator, stimulates intracellular [Ca2+] and secretion in conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Maresin-1 and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resolvin-D2 targets myogenic cells and improves muscle regeneration in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Maresin 1 resolves aged-associated macrophage inflammation to improve bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Less Inflammation With Resolvin D2 | PAINWeek [painweek.org]
- 24. Resolvin D2 promotes host defense in a 2 - hit model of sepsis with secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Resolving Lipid Mediators Maresin 1 and Resolvin D2 Prevent Atheroprogression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
A Comparative Guide to 17R-RvD2 and 17S-RvD2 Epimers: Unraveling Functional Nuances
For Researchers, Scientists, and Drug Development Professionals
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation, a process critical for tissue homeostasis and healing. Among these, Resolvin D2 (RvD2) has emerged as a potent regulator of this process. RvD2 exists as two epimers, 17R-RvD2 and 17S-RvD2, which differ only in the stereochemistry at the 17th carbon position. While structurally similar, understanding their distinct functional capacities is paramount for therapeutic development. This guide provides an objective comparison of 17R-RvD2 and 17S-RvD2, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their exploration of these potent molecules.
Key Functional Comparisons: An Overview
Recent studies have demonstrated that both 17R-RvD2 and 17S-RvD2 are potent pro-resolving mediators, exhibiting remarkable equipotency in several key anti-inflammatory and pro-resolving functions.[1][2] Both epimers exert their effects primarily through the G-protein coupled receptor 18 (GPR18), also known as the RvD2 receptor (DRV2).[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies on the functional activities of 17R-RvD2 and 17S-RvD2.
Table 1: Receptor Activation
| Parameter | 17R-RvD2 | 17S-RvD2 | Reference |
| Receptor | GPR18/DRV2 | GPR18/DRV2 | [1][2] |
| Cell Type | CHO cells overexpressing human GPR18 | CHO cells overexpressing human GPR18 | [1][2] |
| Assay | Impedance-based receptor activation | Impedance-based receptor activation | [1][2] |
| Potency | Equipotent to 17S-RvD2 | Equipotent to 17R-RvD2 | [1][2] |
| cAMP Production EC₅₀ | ~1.0 x 10⁻¹⁰ M | Not explicitly stated, but shown to be equipotent | [1] |
Table 2: Phagocytic and Pro-Resolving Activities
| Functional Outcome | 17R-RvD2 | 17S-RvD2 | Cell/Model System | Reference |
| Neutrophil Phagocytosis of E. coli | Significant increase, equipotent to 17S-RvD2 | Significant increase, equipotent to 17R-RvD2 | Human neutrophils | [1][2] |
| Intracellular ROS Production in Neutrophils | Dose-dependent increase, equipotent to 17S-RvD2 | Dose-dependent increase, equipotent to 17R-RvD2 | Human neutrophils | [1][2] |
| Efferocytosis of Senescent Red Blood Cells | Enhanced efferocytosis (EC₅₀ ~2.6 x 10⁻¹⁴ M) | Not explicitly compared in the same study | M2-like macrophages | [1][2] |
| Reduction of Neutrophil Infiltration | ~50% reduction in mouse ear model | Not explicitly compared in the same study | Mouse ear inflammation model | [1][2] |
| M2 Macrophage Polarization | Increased CD206 and CD163 expression | Not explicitly compared in the same study | Human monocyte-derived macrophages | [1][2] |
Signaling Pathways
Both 17R-RvD2 and 17S-RvD2 initiate signaling through the GPR18 receptor. Activation of GPR18 by either epimer is coupled to a Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][3] This rise in cAMP activates Protein Kinase A (PKA), which in turn can lead to the phosphorylation of various downstream targets, including transcription factors like STAT3.[1][3] This signaling cascade is crucial for the pro-resolving functions of RvD2, such as enhancing macrophage phagocytosis.[1][3]
References
Safety Operating Guide
Proper Disposal of Resolvin D2 Methyl Ester: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Resolvin D2 methyl ester. This document provides immediate, procedural, and logistical information to ensure laboratory safety and proper chemical handling.
Resolvin D2 (RvD2) methyl ester is a bioactive lipid mediator instrumental in inflammation resolution research. As with any laboratory chemical, its proper disposal is paramount to ensure the safety of personnel and to maintain environmental compliance. This guide outlines the necessary steps for the safe handling and disposal of this compound, which is typically supplied in a flammable ethanol solution.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the primary hazards associated with this compound as supplied. The Safety Data Sheet (SDS) for this product, particularly when supplied by vendors like Cayman Chemical (Article number: 9001497), classifies it as a highly flammable liquid and an eye irritant , primarily due to the ethanol solvent.[1]
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Flame-retardant laboratory coat.
-
Chemical safety goggles to protect against splashes.
-
Appropriate chemical-resistant gloves.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to mitigate the risk of inhaling flammable vapors.
Quantitative Safety Data Summary
The following table summarizes the key quantitative data related to the safe handling and disposal of this compound, primarily concerning its solvent, ethanol.
| Parameter | Value/Instruction | Citation |
| Primary Hazard | Highly Flammable Liquid | [1] |
| Secondary Hazard | Causes serious eye irritation | [1] |
| Solvent | Ethanol | [2][3] |
| Storage Temperature | -80°C | [3] |
| Disposal Classification | Hazardous Waste (due to flammability) | [4] |
| Drain Disposal | Strictly Prohibited | [2][5] |
Step-by-Step Disposal Protocol
The disposal of this compound involves a two-pronged approach: addressing the biological activity of the resolvin and managing the hazardous flammable solvent.
Experimental Protocol: Inactivation of Biological Activity
While the primary hazard is the ethanol solvent, it is good laboratory practice to inactivate any residual biological activity of the this compound before final disposal. A simple hydrolysis step can achieve this.
-
Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.
-
Hydrolysis: To the ethanolic solution of this compound waste, add the 1 M NaOH solution to achieve a final concentration of 0.1 M NaOH.
-
Reaction: Gently swirl the mixture and allow it to stand at room temperature for at least one hour to ensure the hydrolysis of the methyl ester and potential degradation of the parent molecule.
Protocol for Hazardous Waste Collection
Following the inactivation step, the resulting solution must be disposed of as flammable hazardous waste.
-
Labeling: Obtain a designated hazardous waste container suitable for flammable liquids. The container must be clearly labeled as "Hazardous Waste," "Flammable Liquid," and list all chemical contents, including "Ethanol," "Water," "Sodium Hydroxide," and "Hydrolyzed this compound."
-
Collection: Carefully transfer the inactivated this compound solution into the labeled hazardous waste container.
-
Sealing: Securely cap the container to prevent any leakage of liquid or vapor.
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from sources of ignition and incompatible materials.
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal service. Adhere strictly to your local, state, and federal regulations for hazardous waste disposal.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram outlines the logical steps from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Resolvin D2 Methyl Ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive molecules like Resolvin D2 Methyl Ester. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information.
Essential Safety and Handling at a Glance
When working with this compound, a methodical approach to safety is crucial. The following table summarizes the key safety and handling information.
| Parameter | Recommendation | Source |
| Storage Temperature | -80°C | [1][2] |
| Shipping Condition | Dry ice | [1][2] |
| Stability | ≥ 1 year at -80°C | [1][2] |
| Appearance | A solution in ethanol | [1] |
| Primary Hazards | Highly flammable liquid and vapor, Causes serious eye irritation | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment are non-negotiable for the safe handling of this compound. The following recommendations are based on safety data sheets for the compound and similar chemicals.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects against splashes of the ethanol solution, which can cause serious eye irritation.[3] |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the solution. |
| Body Protection | Lab Coat | Standard laboratory coat | Provides a barrier against accidental spills. |
Step-by-Step Handling and Experimental Protocol
Proper handling from receipt to disposal is critical for both personnel safety and maintaining the integrity of this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leaks.
-
Verify: Confirm that the product is this compound and that the container is properly labeled.
-
Store Immediately: Transfer the vial to a -80°C freezer for long-term storage.[1][2]
Preparation of Stock Solutions
This compound is typically supplied as a solution in ethanol. Further dilutions may be necessary for experimental use.
| Solvent | Solubility | Reference |
| DMF | 50 mg/mL | [1][4] |
| Ethanol | 50 mg/mL | [1][4] |
| PBS (pH 7.2) | 0.05 mg/mL | [1][4] |
Protocol for Preparing a Stock Solution:
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation.
-
Solvent Addition: Under a fume hood, use a calibrated pipette to add the desired solvent to the vial.
-
Dissolve: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials.[5]
-
Store Aliquots: Store the aliquots at -80°C for long-term use. For short-term use (within one week), aliquots can be stored at -20°C.[4]
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.
-
Chemical Waste: Dispose of unused this compound solution and any solutions containing the compound as hazardous chemical waste. Follow your institution's specific guidelines for flammable liquid waste.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, vials, and gloves, should be placed in a designated hazardous waste container.
-
Empty Containers: Empty vials should be rinsed with a suitable solvent (e.g., ethanol), and the rinsate should be collected as hazardous waste.
Visualizing the Workflow: From Receipt to Disposal
To provide a clear, at-a-glance understanding of the entire handling process, the following diagram illustrates the key steps and decision points.
Caption: A flowchart outlining the safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
